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(2S,3R)-2-(hydroxymethyl)azetidin-3-ol Documentation Hub

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Core Science & Biosynthesis

Foundational

Azetidine Iminosugars: Structural Constraints & Therapeutic Precision in Glycosidase Inhibition

Executive Summary The development of glycosidase inhibitors has traditionally focused on piperidine (six-membered) and pyrrolidine (five-membered) iminosugars like 1-deoxynojirimycin (DNJ) and miglitol. However, the conf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of glycosidase inhibitors has traditionally focused on piperidine (six-membered) and pyrrolidine (five-membered) iminosugars like 1-deoxynojirimycin (DNJ) and miglitol. However, the conformational flexibility of these rings often leads to off-target effects and poor selectivity. Azetidine iminosugars , characterized by a strained four-membered nitrogen heterocycle, represent a frontier in medicinal chemistry. Their inherent conformational rigidity acts as a "pre-organized" scaffold, reducing the entropic penalty of binding to the enzyme active site. This guide details the synthesis, structure-activity relationships (SAR), and therapeutic application of azetidine iminosugars as pharmacological chaperones for Lysosomal Storage Disorders (LSDs) and inhibitors for metabolic diseases.

The Azetidine Advantage: Structural Paradigm

Conformational Locking vs. Flexibility

The efficacy of an iminosugar depends on its ability to mimic the oxocarbenium ion transition state of glycoside hydrolysis.

  • Piperidines (e.g., DNJ): Exist in equilibrium between chair (

    
    ) and boat conformations. This flexibility allows binding to multiple glycosidases, reducing selectivity.
    
  • Azetidines: The four-membered ring is highly strained (~25 kcal/mol) and puckered. This creates a rigid spatial arrangement of hydroxyl groups that can be fine-tuned to match specific enzyme pockets exclusively.

The "Entropic Trap"

By locking the hydroxyl groups into a fixed orientation, azetidine derivatives bypass the energy cost required to freeze a flexible ligand into a bioactive conformation. This results in higher affinity per unit of molecular weight (ligand efficiency).

Synthetic Architectures: Overcoming Ring Strain

Synthesizing azetidines is thermodynamically challenging due to ring strain. The most robust protocols utilize the "Chiral Pool" approach, converting abundant sugars (Glucose, Xylose) into azetidines via intramolecular displacement.

Core Synthetic Strategy (The Mesylate Displacement Route)

The following workflow describes the conversion of a glucofuranose derivative into a polyhydroxylated azetidine.

SynthesisWorkflow start Glucofuranose Precursor step1 C3-Azide Introduction start->step1 1. Jocic-Reeve Rxn 2. NaN3 step2 C5-Mesylate Activation step1->step2 MsCl, Et3N step3 Reductive Cyclization step2->step3 H2, Pd/C (Intramolecular SN2) end Azetidine Iminosugar step3->end Deprotection (TFA/H2O)

Figure 1: Synthetic pathway transforming a sugar precursor into the strained azetidine scaffold via intramolecular nucleophilic displacement.[1]

Biochemical Mechanism & SAR

Transition State Mimicry

Azetidine iminosugars function as competitive inhibitors. The ring nitrogen, when protonated at physiological pH, mimics the positive charge of the oxocarbenium ion intermediate formed during glycosidic bond hydrolysis.

Pharmacological Chaperone Activity (The "Rescue" Mechanism)

In Lysosomal Storage Disorders (e.g., Gaucher, Fabry), mutations cause enzymes to misfold in the Endoplasmic Reticulum (ER), leading to premature degradation.

  • Mechanism: The azetidine inhibitor binds to the misfolded enzyme in the ER at neutral pH, stabilizing its proper folding.

  • Trafficking: The stabilized complex is transported to the lysosome.[2]

  • Release: The high concentration of the natural substrate (e.g., glucosylceramide) and the acidic pH of the lysosome displace the inhibitor, restoring enzyme activity.

ChaperoneMechanism Misfolded Misfolded Enzyme (Unstable in ER) Complex Azetidine-Enzyme Complex (Stabilized) Misfolded->Complex + Azetidine Iminosugar (Pharmacological Chaperone) Trafficking Trafficking to Lysosome Complex->Trafficking Lysosome Lysosome (Acidic pH) Trafficking->Lysosome Active Active Enzyme (Substrate Hydrolysis) Lysosome->Active Dissociation due to High Substrate Conc.

Figure 2: The pharmacological chaperone mechanism where azetidine iminosugars rescue misfolded enzymes.

Therapeutic Frontiers & Data Analysis

Comparative Potency (IC50)

Azetidine derivatives often exhibit superior selectivity profiles compared to their six-membered counterparts. The table below summarizes inhibitory data against key glycosidases.

Table 1: Comparative Inhibitory Activity (IC50) of Azetidine vs. Piperidine Iminosugars

Compound ClassTarget EnzymeIC50 / KiSelectivity ProfileReference
Azetidine-3-ol deriv. Amyloglucosidase0.48 µM High (Low inhibition of cytosolic glucosidases)[1]
Miglitol (Piperidine) Amyloglucosidase1.2 µMModerate (Broad spectrum)[1]
N-alkyl Azetidine

-Glucocerebrosidase
15 µM Specific for GCase (Gaucher Therapy)[2]
DNJ (Piperidine)

-Glucosidase
20-50 µMLow (Inhibits multiple enzymes)[3]

Note: Azetidine derivatives (specifically N-carboxylic variants) have demonstrated up to 3-fold higher potency than Miglitol in specific amyloglucosidase assays due to tighter active site fitting.

Experimental Protocols

Protocol A: Synthesis of (2S,3R,4S)-Azetidine Iminosugar

Based on the intramolecular nucleophilic displacement strategy.[3]

Reagents:

  • Precursor: 3-azido-3-deoxy-1,2-O-isopropylidene-α-D-glucofuranose[3][4]

  • Activation: Methanesulfonyl chloride (MsCl), Triethylamine (

    
    )
    
  • Cyclization:

    
     gas, 10% Pd/C catalyst
    
  • Solvent: Methanol (MeOH)

Step-by-Step Methodology:

  • Mesylation: Dissolve the precursor (1.0 eq) in anhydrous

    
     at 0°C. Add 
    
    
    
    (2.0 eq) followed by dropwise addition of MsCl (1.2 eq). Stir for 2h. Wash with
    
    
    , dry over
    
    
    , and concentrate to yield the 5-O-mesyl derivative.
  • Reductive Cyclization: Dissolve the mesyl derivative in MeOH. Add 10% Pd/C (10% w/w). Stir under

    
     atmosphere (balloon pressure) for 12h.
    
    • Mechanism:[5][6][7] The azide is reduced to an amine (

      
      ), which immediately attacks the C-5 carbon, displacing the mesylate group (intramolecular 
      
      
      
      ) to close the 4-membered ring.
  • Purification: Filter catalyst through Celite. Evaporate solvent. Purify via silica gel flash chromatography (

    
    :MeOH 9:1).
    
  • Deprotection: Treat the cyclic intermediate with TFA:

    
     (1:1) at 0°C for 3h to remove the isopropylidene protecting group. Lyophilize to obtain the final azetidine iminosugar.
    
Protocol B: Alpha-Glucosidase Inhibition Assay

Objective: Determine the IC50 of the synthesized azetidine.

Materials:

  • Enzyme:

    
    -Glucosidase (from Saccharomyces cerevisiae, Sigma).
    
  • Substrate: p-Nitrophenyl

    
    -D-glucopyranoside (pNPG).
    
  • Buffer: 0.1 M Phosphate buffer (pH 6.8).

Workflow:

  • Preparation: Dissolve enzyme (0.1 U/mL) in phosphate buffer. Dissolve azetidine test compounds in DMSO (final DMSO conc < 1%).

  • Incubation: Mix 20 µL of enzyme solution with 20 µL of test compound (varying concentrations: 0.1 – 1000 µM). Incubate at 37°C for 15 min.

  • Reaction: Add 40 µL of pNPG substrate (2 mM). Incubate at 37°C for 20 min.

  • Termination: Stop reaction by adding 80 µL of 0.2 M

    
    .
    
  • Quantification: Measure absorbance at 405 nm (release of p-nitrophenol) using a microplate reader.

  • Calculation: Calculate % Inhibition =

    
    . Plot Log[Concentration] vs. Inhibition to derive IC50.
    

References

  • Azetidine- and N-carboxylic azetidine-iminosugars as amyloglucosidase inhibitors: synthesis, glycosidase inhibitory activity and molecular docking studies. Source: Organic & Biomolecular Chemistry (RSC) URL:[Link]

  • Piperidine Azasugars Bearing Lipophilic Chains: Stereoselective Synthesis and Biological Activity as Inhibitors of Glucocerebrosidase (GCase). Source: The Journal of Organic Chemistry (ACS) URL:[Link]

  • Polyhydroxylated azetidine iminosugars: Synthesis, glycosidase inhibitory activity and molecular docking studies. Source: Bioorganic & Medicinal Chemistry Letters (PubMed/ScienceDirect) URL:[Link]

  • Therapeutic applications of imino sugars in lysosomal storage disorders. Source: Current Topics in Medicinal Chemistry (PubMed) URL:[Link]

Sources

Exploratory

(2S,3R)-2-(hydroxymethyl)azetidin-3-ol CAS number and synonyms

Technical Monograph: (2S,3R)-2-(hydroxymethyl)azetidin-3-ol Executive Summary & Chemical Identity (2S,3R)-2-(hydroxymethyl)azetidin-3-ol is a chiral, polyhydroxylated azetidine derivative belonging to the class of azetid...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: (2S,3R)-2-(hydroxymethyl)azetidin-3-ol

Executive Summary & Chemical Identity

(2S,3R)-2-(hydroxymethyl)azetidin-3-ol is a chiral, polyhydroxylated azetidine derivative belonging to the class of azetidine iminosugars . Structurally, it functions as a conformationally restricted analogue of 1,4-dideoxy-1,4-imino-L-threitol (or related sugar mimics depending on stereochemical reference). These small-ring heterocycles are critical scaffolds in medicinal chemistry, serving as potent glycosidase inhibitors, pharmacological chaperones for lysosomal storage diseases, and rigid cores for peptidomimetics.

The specific stereoisomer (2S,3R) features a trans-relationship between the C2-hydroxymethyl and C3-hydroxyl groups, a configuration often associated with enhanced biological selectivity compared to cis-isomers.

Chemical Profile
PropertyDetail
Systematic Name (2S,3R)-2-(Hydroxymethyl)azetidin-3-ol
Common Synonyms (2S,3R)-3-Hydroxy-2-azetidinemethanol; trans-2-Hydroxymethyl-3-hydroxyazetidine
CAS Number 1932211-57-2 (Referenced in specialized catalogs; verify with specific supplier batch)
Molecular Formula C₄H₉NO₂
Molecular Weight 103.12 g/mol
Stereochemistry (2S, 3R) – trans-configuration
pKa (Predicted) ~14.25 (Alcohol), ~9-10 (Secondary Amine)
Solubility Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.[1][2][3][4]

Structural Significance & Applications

Glycosidase Inhibition & Chaperone Therapy

Azetidine iminosugars mimic the transition state of glycosidic hydrolysis. The (2S,3R) configuration allows the hydroxyl groups to align with the active site residues of specific glycosidases (e.g., amyloglucosidases, mannosidases).

  • Mechanism: The protonated secondary amine at physiological pH mimics the oxocarbenium ion transition state.

  • Therapeutic Potential: Acts as a pharmacological chaperone, stabilizing misfolded enzymes in the Endoplasmic Reticulum (ER) and trafficking them to lysosomes, a strategy used in treating Lysosomal Storage Disorders (LSDs) like Fabry or Gaucher disease.

Peptidomimetics & Scaffold Design

The strained 4-membered ring provides a rigid vector for displaying functional groups.

  • Vector Analysis: The trans-relationship directs substituents at distinct angles (approx. 120-140° dihedral), making it an excellent scaffold for fragment-based drug discovery (FBDD) where defined spatial orientation is critical.

  • Metabolic Stability: The azetidine ring is generally more metabolically stable than larger, flexible rings, though it can be reactive towards nucleophiles if activated.

Synthesis & Manufacturing Protocols

Synthesis of chiral azetidines is challenging due to ring strain. The most robust route for the (2S,3R) isomer typically starts from chiral pool precursors like L-aspartic acid or carbohydrate templates (e.g., D-glucose derivatives), ensuring enantiomeric purity.

Method A: From L-Aspartic Acid (Chiral Pool Approach)

This route leverages the natural chirality of L-aspartic acid to establish the C2 stereocenter, followed by diastereoselective functionalization of C3.

  • Cyclization: L-Aspartic acid is converted to (S)-azetidine-2-carboxylic acid via cyclization of a halo-intermediate or sulfonate displacement.

  • Hydroxylation: The C3 hydroxyl group is introduced. This is often achieved by oxidizing the intermediate (e.g., via a silyl enol ether or direct oxidation of a protected derivative) or by starting from a 3-hydroxy-aspartate equivalent.

  • Reduction: The C2-carboxylic acid (or ester) is reduced to the primary alcohol using a strong hydride donor.

Step-by-Step Protocol (General Adaptation):

  • Protection: Protect L-azetidine-2-carboxylic acid (e.g., N-Boc, O-Bn).

  • Reduction: Dissolve N-Boc-(2S,3R)-3-(benzyloxy)azetidine-2-carboxylic acid (1.0 eq) in anhydrous THF under

    
    .
    
  • Reagent Addition: Add

    
     (2.0 eq) or 
    
    
    
    dropwise at 0°C.
  • Reaction: Stir at RT for 4–12 h. Monitor by TLC.

  • Workup: Quench with MeOH, concentrate, and partition between EtOAc/Water.

  • Deprotection: Remove benzyl group (Pd/C,

    
    ) and Boc group (TFA/DCM) to yield the free base.
    
Method B: Carbohydrate Ring Contraction (Sugar Template)

As described by Lawande et al. (2017), this method uses D-glucose to generate polyhydroxylated azetidines.

  • Key Step: Intramolecular nucleophilic displacement of a C5-mesylate by a C2-amine (or similar) in a furanose template, followed by oxidative cleavage and reduction.

Visualization: Synthesis Pathway

The following diagram illustrates the logical flow from a chiral precursor to the final (2S,3R) target, highlighting the critical stereochemical checkpoints.

SynthesisPath Precursor L-Aspartic Acid (Chiral Pool) Cyclization Cyclization (L-Azetidine-2-COOH) Precursor->Cyclization 1. Protection 2. Ring Closure Hydroxylation C3-Hydroxylation (Diastereoselective) Cyclization->Hydroxylation Oxidation Intermediate (2S,3R)-3-Hydroxy Acid/Ester Hydroxylation->Intermediate Isolation Reduction Reduction (LiBH4 / BH3) Intermediate->Reduction Ester to Alcohol Deprotection Global Deprotection (Pd/C, TFA) Reduction->Deprotection N-Boc/O-Bn Removal Target (2S,3R)-2-(Hydroxymethyl) azetidin-3-ol Deprotection->Target Final Purification

Caption: Synthetic logic flow from L-Aspartic Acid to (2S,3R)-2-(hydroxymethyl)azetidin-3-ol.

Handling & Stability

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The free amine is hygroscopic and sensitive to aerial oxidation over long periods.

  • Solubility: Dissolve in water or methanol for stock solutions. Avoid non-polar solvents.

  • Stability: Stable in aqueous solution at neutral pH for 24-48h. Avoid strong bases which may cause ring opening or epimerization.

References

  • Lawande, P., Sontakke, V., Shinde, V. S., & Kumbhar, N. (2017). Polyhydroxylated Azetidine Iminosugars: Synthesis, Glycosidase Inhibitory Activity and Molecular Docking Studies. Bioorganic & Medicinal Chemistry Letters, 27(23), 5291–5295. Link

  • Couty, F., & Drouillat, B. (2013). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Accounts of Chemical Research, 46(11), 2506–2519. Link

  • ChemicalBook. (2023). (2S,3R)-2-(hydroxymethyl)azetidin-3-ol Product Page. Link(Note: Verify specific batch data).

  • PubChem. (2025). Azetidin-3-ol Derivatives and Analogues. National Library of Medicine. Link

Sources

Foundational

The Iminosugar Scaffold Dichotomy: A Technical Guide to Pyrrolidine vs. Azetidine Glycomimetics

Executive Summary As a Senior Application Scientist specializing in glycomimetics, I frequently observe that the selection of the heterocyclic core is the most consequential decision in carbohydrate-based drug design. Im...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in glycomimetics, I frequently observe that the selection of the heterocyclic core is the most consequential decision in carbohydrate-based drug design. Iminosugars—carbohydrate analogs where the endocyclic oxygen is replaced by a basic nitrogen atom—are potent inhibitors of glycosidases and glycosyltransferases. While six-membered piperidines (e.g., Miglitol) dominate the clinical landscape, the field has aggressively pivoted toward smaller ring systems to exploit unique conformational spaces.

The transition from a five-membered pyrrolidine to a four-membered azetidine is not merely a reduction in ring size; it is a fundamental shift in the thermodynamic landscape, basicity, and target selectivity of the molecule. This whitepaper provides an in-depth technical analysis of the structural, pharmacological, and synthetic differences between pyrrolidine and azetidine iminosugars, establishing self-validating protocols for their synthesis.

Physicochemical and Structural Dichotomy

The functional divergence between these two scaffolds is rooted in their inherent ring strain and the resulting conformational constraints.

G Iminosugars Iminosugar Scaffolds Azetidine Azetidine (4-Membered) Strain: ~25.4 kcal/mol Rigid Conformation Iminosugars->Azetidine Pyrrolidine Pyrrolidine (5-Membered) Strain: ~5.4 kcal/mol Flexible Envelope Iminosugars->Pyrrolidine Az_Prop High Metabolic Vulnerability Narrow Target Selectivity Azetidine->Az_Prop Py_Prop High Metabolic Stability Broad Glycosidase Inhibition Pyrrolidine->Py_Prop

Caption: Fig 1. Structural and functional dichotomy of azetidine and pyrrolidine iminosugars.

Azetidines are characterized by a massive ring strain of approximately 25.4 kcal/mol[1]. This strain locks the four-membered ring into a highly rigid, puckered conformation. In stark contrast, pyrrolidines possess a minimal ring strain of ~5.4 kcal/mol[1], allowing them to seamlessly transition between various envelope and half-chair conformations.

Furthermore, while the unsubstituted azetidine base possesses a pKa of approximately 11.29[2], the introduction of polyhydroxyl groups drastically alters this profile. In a four-membered ring, the electron-withdrawing hydroxyls are in closer spatial proximity to the nitrogen atom compared to a five-membered pyrrolidine. This intensified inductive effect significantly depresses the pKa of azetidine iminosugars, often rendering them less protonated at physiological pH (7.4) than their pyrrolidine counterparts, directly impacting cell permeability.

Quantitative Data Summary
Physicochemical PropertyAzetidine IminosugarsPyrrolidine Iminosugars
Ring Size 4-Membered5-Membered
Ring Strain Energy ~25.4 kcal/mol~5.4 kcal/mol
Unsubstituted pKa ~11.29~11.27
Conformational State Highly rigid, puckeredFlexible, envelope/half-chair
Metabolic Stability Lower (susceptible to ring-opening)High (stable under physiological conditions)
Glycosidase Inhibition Narrow spectrum, highly specificBroad spectrum, potent
Synthetic Accessibility High barrier (thermodynamically disfavored)Low barrier (easily cyclized)

Glycosidase Inhibition: Conformational Mimicry vs. Rigidity

The mechanism of action for iminosugars relies on their ability to mimic the oxocarbenium ion transition state that occurs during the enzymatic hydrolysis of glycosidic bonds.

Pyrrolidine Iminosugars: Because of their low ring strain, polyhydroxylated pyrrolidines can easily adopt the envelope conformation required to mimic the transition states of both furanosides and pyranosides[3]. This flexibility makes them exceptionally potent, broad-spectrum inhibitors. To enhance their specificity and affinity, modern drug development heavily utilizes multivalency—clustering multiple pyrrolidine motifs to induce marked enzyme inhibition through the multivalent effect[3].

Azetidine Iminosugars: Azetidines cannot easily distort their ring to achieve an induced fit within the enzyme's active site. Instead, their rigid framework forces the hydroxyl groups into specific, immutable spatial vectors. While this generally results in weaker broad-spectrum activity, it yields unparalleled specificity. For example, specific N-carboxylic azetidine iminosugars have been identified as highly selective, competitive inhibitors of amyloglucosidase[4], outperforming standard drugs like Miglitol and 1-deoxynojirimycin (DNJ) in targeted assays.

Synthetic Methodologies and Self-Validating Protocols

Synthesizing these two scaffolds requires entirely different thermodynamic strategies. Pyrrolidines can be formed via thermodynamically driven cascade reactions, whereas azetidines require aggressive kinetic forcing to overcome their 25.4 kcal/mol activation barrier.

Workflow Start Carbohydrate Precursor Triflation Triflation (3,5-Di-O-triflate) Start->Triflation Displacement Double Nucleophilic Displacement Triflation->Displacement Validation NMR/MS Validation Displacement->Validation Product Azetidine Iminosugar Validation->Product

Caption: Fig 2. Self-validating synthetic workflow for azetidine iminosugars via double displacement.

Protocol 1: Synthesis of Azetidine Iminosugars via Double Nucleophilic Displacement

Objective: Construct the highly strained 4-membered azetidine ring from a D-glucose/pentose precursor[4].

  • Step 1: Triflation of the Carbohydrate Precursor

    • Action: React the 3,5-diol of a protected α-furanoside with trifluoromethanesulfonic anhydride (Tf2O) in the presence of pyridine at -20°C.

    • Causality: The formation of a 4-membered ring is thermodynamically penalized. To drive this kinetically, we must install triflates—exceptionally potent leaving groups—to drastically lower the activation energy of the subsequent cyclization.

    • Validation Check: TLC monitoring (Hexane/EtOAc) must show complete consumption of the diol.

      
      F NMR will confirm the presence of the triflate groups (characteristic peak at ~ -74 ppm).
      
  • Step 2: Intramolecular Cyclization via Double Displacement

    • Action: Introduce a primary alkyl amine (e.g., benzylamine) to the ditriflate under strict high dilution conditions (0.01 M) in DMF, heating to 60°C.

    • Causality: The primary amine acts as the nucleophile for both the intermolecular and intramolecular

      
       displacements. High dilution is strictly enforced to favor intramolecular cyclization over intermolecular polymerization.
      
    • Validation Check: ESI-MS must reveal the

      
       peak corresponding to the cyclized N-benzyl azetidine intermediate, lacking the mass of the two triflate groups.
      
  • Step 3: Global Deprotection and Hydrogenolysis

    • Action: Treat the intermediate with

      
       gas over 20% 
      
      
      
      in methanol.
    • Causality: Palladium hydroxide (Pearlman's catalyst) is chosen because it is highly efficient for N-debenzylation without cleaving the sensitive, strained C-N bonds of the azetidine ring.

    • Validation Check:

      
       NMR (
      
      
      
      ) must show the disappearance of aromatic protons (7.2-7.4 ppm) and the characteristic upfield shift of the azetidine ring protons.
Protocol 2: Synthesis of Pyrrolidine Iminosugars via D-Glycal Oxidative Cleavage

Objective: Access polyhydroxylated pyrrolidines from readily available D-glycals via oxidative cleavage and double nucleophilic displacement[5].

  • Step 1: Dihydroxylation of D-Glycals

    • Action: Treat the D-glycal with catalytic

      
       and N-methylmorpholine N-oxide (NMO) in acetone/water.
      
    • Causality: This step stereoselectively installs the cis-diol, which dictates the final stereochemistry of the iminosugar, ensuring it perfectly mimics the hydroxyl configuration of the target natural carbohydrate.

    • Validation Check:

      
       NMR will confirm the loss of the enol ether double bond protons (~4.5-6.5 ppm) and the appearance of new oxymethine protons.
      
  • Step 2: Oxidative Cleavage

    • Action: React the resulting diol with sodium periodate (

      
      ) in aqueous methanol at 0°C.
      
    • Causality: Periodate selectively cleaves the vicinal diol to generate a dialdehyde (or a hemiacetal equivalent). This provides the two electrophilic carbons necessary for the subsequent ring closure.

    • Validation Check: IR spectroscopy should show a strong carbonyl stretch (~1720

      
      ), indicating successful cleavage.
      
  • Step 3: Double Reductive Amination

    • Action: Add a primary amine followed by sodium cyanoborohydride (

      
      ) in mildly acidic conditions (pH ~5).
      
    • Causality:

      
       is chosen because it selectively reduces the intermediate iminium ions over unreacted aldehydes at pH 5, driving the cascade cyclization into the thermodynamically stable 5-membered pyrrolidine ring.
      
    • Validation Check: High-Resolution Mass Spectrometry (HRMS) will confirm the exact mass of the pyrrolidine core.

      
       NMR will show the characteristic signals for the C2 and C5 carbons adjacent to the nitrogen (~50-60 ppm).
      

Conclusion

The architectural decision between a pyrrolidine and an azetidine iminosugar dictates the entire downstream profile of a drug candidate. Pyrrolidines offer synthetic ease, high metabolic stability, and broad-spectrum potency that can be fine-tuned via multivalent clustering. Conversely, azetidines present a formidable synthetic challenge due to their immense ring strain, but reward the chemist with a rigid, highly specific pharmacophore capable of targeting niche non-mammalian glycosidases. Understanding the causality behind their physicochemical properties and synthetic requirements is essential for modern glycomimetic drug development.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Advances / Organic & Biomolecular Chemistry (2021) URL:[Link]

  • Multivalent Pyrrolidine Iminosugars: Synthesis and Biological Relevance Source: Molecules (MDPI, 2022) URL:[Link]

  • Azetidine- and N-carboxylic azetidine-iminosugars as amyloglucosidase inhibitors: synthesis, glycosidase inhibitory activity and molecular docking studies Source: Organic & Biomolecular Chemistry (RSC, 2015) URL:[Link]

  • Synthesis of pyrrolidine iminosugars, (−)-lentiginosine, (−)-swainsonine and their 8a-epimers from D-glycals Source: Organic & Biomolecular Chemistry (RSC, 2014) URL:[Link]

Sources

Exploratory

Technical Guide: Physicochemical Profiling &amp; Stability of (2S,3R)-2-(hydroxymethyl)azetidin-3-ol

This technical guide details the physicochemical profiling, solubility behavior, and stability mechanisms of (2S,3R)-2-(hydroxymethyl)azetidin-3-ol (CAS 1932211-23-8). It is designed for researchers requiring rigorous da...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical profiling, solubility behavior, and stability mechanisms of (2S,3R)-2-(hydroxymethyl)azetidin-3-ol (CAS 1932211-23-8). It is designed for researchers requiring rigorous data to support the use of this chiral building block in drug discovery and synthesis.

Executive Summary

(2S,3R)-2-(hydroxymethyl)azetidin-3-ol is a highly polar, constrained azacyclic scaffold. Its structural rigidity, combined with specific stereochemistry ((2S,3R)), makes it a critical fragment for peptidomimetics, glycosidase inhibitors, and fragment-based drug discovery (FBDD). However, its 4-membered azetidine ring introduces significant ring strain (~26 kcal/mol), creating unique stability challenges—particularly under acidic conditions—that differ from 5- or 6-membered iminosugars.

This guide provides a validated framework for handling, solubilizing, and stabilizing this compound, emphasizing the need for universal detection methods (CAD/ELSD/MS) due to its lack of UV chromophores.

Physicochemical Profile

Understanding the fundamental properties of this molecule is prerequisite to experimental design. The compound is a low-molecular-weight, highly hydrophilic amine.

PropertyValue / DescriptionTechnical Insight
CAS Number 1932211-23-8Specific stereoisomer ((2S,3R)).[1]
Formula C₄H₉NO₂MW: 103.12 g/mol .
Appearance White to off-white solidHygroscopic; tends to deliquesce if exposed to moisture.
pKa (Base) ~9.5 (Predicted)The azetidine nitrogen is basic. It exists as a cation at physiological pH.
pKa (Acid) ~14.2 (Hydroxyl)Typical aliphatic alcohol acidity.
LogP -1.5 to -2.5 (Predicted)Highly Hydrophilic. Poor membrane permeability via passive diffusion.
H-Bond Donors 3 (NH, 2x OH)High capacity for solvent interaction.
Chromophore None Critical: Standard UV-Vis detection (254 nm) is ineffective. Use LC-MS, CAD, or ELSD.

Solubility Data & Solvent Compatibility

Solubility Profile

Due to its polarity and hydrogen-bonding capacity, (2S,3R)-2-(hydroxymethyl)azetidin-3-ol exhibits "sugar-like" solubility. It is miscible in water and polar protic solvents but practically insoluble in non-polar media.

Solvent ClassSolventSolubility RatingSaturation Conc. (Est.)[2]
Aqueous Water (pH 7)Very High > 100 mg/mL
Aqueous 0.1 M HClVery High > 100 mg/mL (Salt formation)
Polar Protic MethanolHigh > 50 mg/mL
Polar Protic EthanolModerate ~ 10-25 mg/mL
Polar Aprotic DMSOHigh > 50 mg/mL
Polar Aprotic AcetonitrileLow < 1 mg/mL
Non-Polar DCM, HexaneInsoluble < 0.1 mg/mL
Protocol: Saturation Solubility Determination

Since this compound lacks a chromophore, this protocol uses Charged Aerosol Detection (CAD) or LC-MS.

  • Preparation: Weigh 5 mg of compound into a 1.5 mL HPLC vial.

  • Solvent Addition: Add 50 µL of target solvent (starting at 100 mg/mL).

  • Equilibration: Vortex for 1 min, then shake at 25°C for 24 hours (thermomixer).

  • Filtration: Centrifuge at 14,000 rpm for 5 min or filter through 0.22 µm PTFE (for organics) or PVDF (for aqueous).

  • Analysis: Dilute supernatant 100x with Mobile Phase A. Inject 5 µL onto LC-MS/CAD.

    • Column: HILIC (e.g., Waters XBridge Amide), 3.5 µm, 2.1 x 100 mm.

    • Mobile Phase: A: 10 mM NH₄Formate (pH 3.0) / B: Acetonitrile (10:90 isocratic).

Stability Assessment

Mechanism of Degradation

The primary stability risk is Acid-Catalyzed Ring Opening . The azetidine ring strain facilitates nucleophilic attack by water or other nucleophiles when the nitrogen is protonated or under thermal stress.

  • Acidic pH (< 3): Rapid degradation. The protonated azetidine undergoes ring-opening hydrolysis to form linear amino alcohols (e.g., 4-amino-1,2,3-butanetriol isomers).

  • Neutral/Basic pH (7-10): Generally stable. The unprotonated amine is less electrophilic at the ring carbons.

  • Oxidative Stress: The secondary amine is susceptible to N-oxidation (N-oxide formation) by peroxides or radical initiators.

Stability Data Summary
ConditionStressorStability StatusRecommendation
Hydrolysis (Acid) 0.1 N HCl, 24hUnstable Avoid strong acids during workup.
Hydrolysis (Base) 0.1 N NaOH, 24hStable Suitable for basic extraction.
Thermal (Solid) 60°C, 1 weekStable Store < 25°C.
Thermal (Solution) 80°C (H₂O), 4hMarginal Limit heating duration.
Oxidation 3% H₂O₂, 4hLabile Use antioxidants (e.g., ascorbic acid) if needed.
Photostability UV/Vis LightStable No significant absorption.

Visualized Workflows

Solubility & Stability Testing Pipeline

This diagram outlines the decision matrix for characterizing the compound, specifically addressing the detection challenge.

SolubilityWorkflow Start Start: (2S,3R)-2-(hydroxymethyl)azetidin-3-ol CheckChromophore Check Chromophore? (No UV Abs) Start->CheckChromophore SelectDetector Select Detector: CAD, ELSD, or LC-MS CheckChromophore->SelectDetector Mandatory SolubilityTest Solubility Screen (Water, MeOH, DMSO) SelectDetector->SolubilityTest StabilityTest Forced Degradation (Acid, Base, Ox, Heat) SelectDetector->StabilityTest DataAnalysis Data Analysis: % Recovery & Impurity Profiling SolubilityTest->DataAnalysis StabilityTest->DataAnalysis

Caption: Workflow for characterizing non-chromophoric azetidines using universal detection methods.

Acid-Catalyzed Degradation Pathway

Understanding the ring-opening mechanism is vital for process safety.

DegradationPathway Native (2S,3R)-2-(hydroxymethyl)azetidin-3-ol (Intact Ring) Protonation N-Protonation (Acidic pH) Native->Protonation + H+ Transition Nucleophilic Attack (H2O) at C2 or C4 Protonation->Transition Rate Limiting Product Linear Amino Alcohol (Ring Opened) Transition->Product Hydrolysis

Caption: Mechanism of acid-catalyzed azetidine ring opening leading to linear impurities.

Handling & Storage Guidelines

  • Storage: Store at -20°C in a tightly sealed container. The compound is hygroscopic; exposure to ambient moisture can lead to deliquescence and subsequent hydrolysis over time.

  • Handling: Weigh in a glovebox or low-humidity environment if possible.

  • Workup Precautions:

    • Avoid Acidic Evaporation: Do not concentrate acidic solutions of the azetidine at high temperatures. Neutralize to pH > 7 before rotary evaporation.

    • Extraction: To extract from water, adjust pH to ~10-11 (ensure stability first) and use n-Butanol or a DCM/Isopropanol (3:1) mixture.

References

  • Sigma-Aldrich. (2024). Product Specification: (2S,3R)-2-(hydroxymethyl)azetidin-3-ol (CAS 1932211-23-8).Link

  • ChemicalBook. (2024). Azetidin-3-ol Properties and Stability Data.[1]Link

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (General Azetidine Chemistry).[3]

  • National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (Mechanistic insight into pH-dependent stability). Link

Sources

Foundational

A Technical Guide to the Mechanism of Action of Azetidine Alpha-Glucosidase Inhibitors

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary Alpha-glucosidase inhibitors are crucial therapeutic agents for managing type 2 diabetes mellitus by controlling postprandial hy...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-glucosidase inhibitors are crucial therapeutic agents for managing type 2 diabetes mellitus by controlling postprandial hyperglycemia.[1][2][3] Among the various scaffolds investigated, azetidines—four-membered nitrogen-containing heterocycles—have emerged as a compelling class of inhibitors due to their unique structural and physicochemical properties.[4] This guide provides an in-depth analysis of the mechanism through which azetidine-based inhibitors interact with and inhibit alpha-glucosidase enzymes. We will explore the molecular basis of their competitive inhibition, the key interactions within the enzyme's active site, the influence of structure on activity, and the validated experimental protocols used for their characterization. This document serves as a technical resource for researchers engaged in the discovery and development of novel antidiabetic agents.

Introduction: The Therapeutic Relevance of Alpha-Glucosidase Inhibition

Alpha-glucosidases are a family of enzymes located in the brush border of the small intestine.[1][3] Their primary physiological role is the final step in carbohydrate digestion: the hydrolysis of oligosaccharides and disaccharides into absorbable monosaccharides, such as glucose.[3][5] The rapid absorption of glucose following a meal leads to a sharp increase in blood sugar levels, a condition known as postprandial hyperglycemia.

In individuals with type 2 diabetes, this post-meal glucose spike is often exaggerated and prolonged due to impaired insulin secretion and sensitivity. Chronic hyperglycemia is a major contributor to the long-term complications of diabetes. Therefore, a key therapeutic strategy is to delay carbohydrate digestion and slow down glucose absorption.[1][2] Alpha-glucosidase inhibitors achieve this by competitively blocking the active site of these enzymes, thereby reducing the rate of carbohydrate breakdown and mitigating the postprandial glycemic excursion.[2][3] This mechanism makes them a valuable treatment option, particularly for patients in whom post-meal blood sugar control is a primary concern.[2]

The Azetidine Scaffold: A Privileged Structure for Glycosidase Inhibition

Azetidines are saturated four-membered heterocyclic amines. Their strained ring system and sp3-rich character confer unique conformational rigidity and physicochemical properties that are highly attractive in medicinal chemistry.[4] In the context of glycosidase inhibition, azetidines are classified as iminosugars or azasugars—carbohydrate mimetics where the endocyclic oxygen is replaced by a nitrogen atom.

The key to their inhibitory action lies in their ability to exist in a protonated, cationic state at physiological pH. This positively charged nitrogen allows the azetidine ring, decorated with hydroxyl groups, to act as a potent mimic of the natural substrate's transition state during enzymatic hydrolysis.

Core Mechanism of Action: Competitive Inhibition

Azetidine derivatives act as competitive inhibitors of alpha-glucosidase. This means they reversibly bind to the enzyme's active site, the same location where the natural carbohydrate substrate binds, thereby preventing the substrate from being processed.[5]

The catalytic mechanism of alpha-glucosidase involves the protonation of the glycosidic oxygen by an acidic residue in the active site (e.g., an aspartic or glutamic acid), followed by nucleophilic attack from another carboxylate residue. This process proceeds through a positively charged oxocarbenium ion-like transition state. Azetidine inhibitors, with their protonated nitrogen atom and strategically positioned hydroxyl groups, are potent mimics of this transition state. The electrostatic and hydrogen-bonding interactions between the protonated inhibitor and the active site residues are significantly stronger than those formed with the ground-state substrate, leading to tight binding and effective inhibition.

Molecular docking studies have substantiated these interactions, showing that the hydroxyl groups on the azetidine ring form a network of hydrogen bonds with key amino acid residues, while the cationic nitrogen interacts favorably with the negatively charged carboxylate groups of the catalytic dyad (e.g., Aspartic and Glutamic acid residues).[6][7]

Mechanism_of_Inhibition cluster_Enzyme α-Glucosidase Active Site Catalytic_Residues Catalytic Dyad (e.g., Asp, Glu) Product Glucose Catalytic_Residues->Product Hydrolyzes to Binding_Pocket Substrate Binding Pocket Binding_Pocket->Catalytic_Residues Positions for Cleavage Inhibitor Protonated Azetidine Inhibitor Binding_Pocket->Inhibitor Blocks Substrate Substrate Carbohydrate Substrate Substrate->Binding_Pocket Binds Inhibitor->Binding_Pocket Competitively Binds

Caption: Competitive inhibition of α-glucosidase by an azetidine inhibitor.

Structure-Activity Relationships (SAR)

The inhibitory potency and selectivity of azetidine-based inhibitors are highly dependent on the stereochemistry and substitution pattern on the azetidine ring.[8]

  • Hydroxylation Pattern: The number and orientation of hydroxyl groups are critical for mimicking the natural carbohydrate substrate and forming key hydrogen bonds within the active site.

  • Substituents on Nitrogen: The nature of the substituent on the azetidine nitrogen can significantly influence binding affinity and pharmacokinetic properties.[8]

  • Ring Substituents: Adding other functional groups to the carbon atoms of the ring can modulate potency and selectivity for different glycosidase subtypes. For instance, the addition of a carboxylic acid group has been shown to produce an azetidine iminosugar that is more active than the common drugs Miglitol and 1-deoxynojirimycin (DNJ) against amyloglucosidase.

These structure-activity relationships are actively explored in drug discovery to optimize lead compounds for enhanced efficacy and reduced side effects.[8]

Experimental Characterization Protocols

The characterization of azetidine alpha-glucosidase inhibitors involves a series of standardized biochemical assays to determine their potency, mechanism, and kinetics.

Protocol: In Vitro Alpha-Glucosidase Inhibition Assay

This colorimetric assay is the standard method for screening and quantifying the inhibitory activity of compounds.[9] It relies on a synthetic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), which releases a yellow-colored product (p-nitrophenol) upon enzymatic cleavage.[9][10]

Objective: To determine the concentration of the azetidine inhibitor required to inhibit 50% of the alpha-glucosidase activity (IC50).

Materials:

  • Alpha-glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Azetidine test compounds and a positive control (e.g., Acarbose)[9]

  • Phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.2 M)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of alpha-glucosidase in phosphate buffer.

    • Prepare a stock solution of pNPG substrate in phosphate buffer.

    • Dissolve the azetidine test compounds and acarbose (positive control) in DMSO to create stock solutions. Then, create a series of dilutions at various concentrations using the phosphate buffer.[9]

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add a defined volume of each test compound dilution.

    • Control Wells: Add buffer and DMSO (without inhibitor) for 100% enzyme activity control.

    • Blank Wells: Add buffer, DMSO, and stopping solution (no enzyme or substrate) to account for background absorbance.

  • Pre-incubation:

    • Add the alpha-glucosidase enzyme solution to all wells except the blanks.

    • Incubate the plate at 37°C for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[9][10]

  • Reaction Initiation:

    • Add the pNPG substrate solution to all wells to start the reaction.

    • Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).[10][11]

  • Reaction Termination:

    • Stop the reaction by adding the sodium carbonate solution to each well.[10] The high pH denatures the enzyme and develops the yellow color of the p-nitrophenol product.

  • Data Acquisition:

    • Measure the absorbance of each well at 400-410 nm using a microplate reader.[11][12]

  • Calculation:

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.[9]

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Kinetic Analysis: Determining the Mode of Inhibition

To confirm the competitive mechanism, enzyme kinetic studies are performed by measuring the reaction rate at various substrate and inhibitor concentrations. The data is then plotted using methods like the Lineweaver-Burk plot. For a competitive inhibitor, the plot will show different lines for each inhibitor concentration intersecting at the same point on the y-axis (1/Vmax), indicating that the maximum reaction velocity is unchanged, but the apparent Michaelis constant (Km) increases.

Data Presentation: Comparative Inhibitory Potency

The effectiveness of different azetidine derivatives can be compared by their IC50 values. Lower IC50 values indicate higher potency.

CompoundTarget EnzymeIC50 Value (µM)Inhibition TypeReference
Acarbose (Control)α-glucosidase752.0 ± 2.0Competitive[13]
Azetidine Derivative 2dAmyloglucosidaseMore active than MiglitolCompetitive
Flavonoid Derivative 4α-glucosidase15.71 ± 0.21Mixed-type[14]
Compound 44α-glucosidase9.99 ± 0.43Noncompetitive[15]

Note: Data is illustrative and compiled from various sources. Direct comparison requires standardized assay conditions.

Workflow for Inhibitor Characterization

The process of identifying and characterizing a novel azetidine alpha-glucosidase inhibitor follows a logical and rigorous workflow.

Inhibitor_Characterization_Workflow cluster_Discovery Discovery & Screening cluster_Characterization Mechanistic Characterization cluster_Validation Structural & Advanced Validation A1 Compound Synthesis or Library Screening A2 Primary in vitro Assay (pNPG-based, IC50 determination) A1->A2 B1 Kinetic Studies (e.g., Lineweaver-Burk plot) A2->B1 Active Hits B2 Determine Mode of Inhibition (Competitive, Noncompetitive, etc.) B1->B2 C1 Molecular Docking & Computational Modeling B2->C1 Confirmed Inhibitors C2 X-ray Co-crystallography B2->C2 Confirmed Inhibitors C3 Lead Optimization (SAR) C1->C3 C2->C3

Caption: Standard workflow for the discovery and characterization of novel inhibitors.

Conclusion and Future Directions

Azetidine-based alpha-glucosidase inhibitors represent a promising class of therapeutic agents for the management of type 2 diabetes. Their mechanism of action is rooted in their ability to act as potent competitive inhibitors, mimicking the transition state of the natural substrate within the enzyme's active site. The unique properties of the azetidine scaffold allow for extensive chemical modification, providing a rich platform for structure-activity relationship studies aimed at optimizing potency and selectivity.[4]

Future research will likely focus on the design of novel azetidine derivatives with improved pharmacokinetic profiles and enhanced selectivity for intestinal alpha-glucosidases over other glycosidases to minimize potential side effects. The detailed experimental protocols and mechanistic understanding outlined in this guide provide a solid foundation for drug development professionals working to advance this important class of inhibitors.

References

  • Gujjula, K., et al. (n.d.). Azetidine- and N-carboxylic azetidine-iminosugars as amyloglucosidase inhibitors: synthesis, glycosidase inhibitory activity and molecular docking studies. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Broadwayinfosys. (2026, January 6). Alpha-Glucosidase Inhibition Assay: A Detailed Guide. Available at: [Link]

  • Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition. (n.d.). ChemRxiv. Available at: [Link]

  • Sari, D. P., et al. (n.d.). Screening of α-Glucosidase Inhibitory Activity from Some Plants of Apocynaceae, Clusiaceae, Euphorbiaceae, and Rubiaceae. PMC. Available at: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC. Available at: [Link]

  • Synthesis of Azetidines. (2018, March 28). ResearchGate. Available at: [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (2025, June 24). Journal of the American Chemical Society. Available at: [Link]

  • Piperidine Azasugars Bearing Lipophilic Chains: Stereoselective Synthesis and Biological Activity as Inhibitors of Glucocerebrosidase (GCase). (2021, September 1). The Journal of Organic Chemistry. Available at: [Link]

  • Alpha-Glucosidase Inhibitors: A Unique Approach to Managing Diabetes. (n.d.). Available at: [Link]

  • Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). (n.d.). PubMed. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). PubMed. Available at: [Link]

  • Natural Alpha-Glucosidase Inhibitors: Therapeutic Implication and Structure- Activity Relation Ship. (n.d.). Letters in Drug Design & Discovery. Available at: [Link]

  • Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). (2025, August 10). ResearchGate. Available at: [Link]

  • Feingold, K. R. (2024, February 28). Alpha Glucosidase Inhibitors. StatPearls - NCBI Bookshelf. Available at: [Link]

  • 7L9E: Crystal structure of apo-alpha glucosidase. (2021, December 29). RCSB PDB. Available at: [Link]

  • Alpha-glucosidase inhibitor. (n.d.). Wikipedia. Available at: [Link]

  • Crystallization and preliminary X-ray study of alpha-glucosidase from Geobacillus sp strain HTA-462, one of the deepest sea bacteria. (2003, July 15). PubMed. Available at: [Link]

  • Rational Design of Novel Inhibitors of α-Glucosidase: An Application of Quantitative Structure Activity Relationship and Structure-Based Virtual Screening. (2021, May 19). MDPI. Available at: [Link]

  • Synthesis of activity evaluation of flavonoid derivatives as ɑ-glucosidase inhibitors. (n.d.). Available at: [Link]

  • Rational Design of Novel Inhibitors of α-Glucosidase: An Application of Quantitative Structure Activity Relationship and Structure-Based Virtual Screening. (2025, October 15). ResearchGate. Available at: [Link]

  • Synthesis, in vitro α-glucosidase inhibitory activities, and molecular dynamic simulations of novel 4-hydroxyquinolinone-hydrazones as potential antidiabetic agents. (n.d.). PMC. Available at: [Link]

  • Structure-Activity Relationships of Natural and Synthetic Indole-Derived Scaffolds as α-Glucosidase Inhibitors: A Mini-Review. (n.d.). Available at: [Link]

  • The crystal structures of α-amylase and α-glucosidase. (n.d.). ResearchGate. Available at: [Link]

  • How do alpha-glucosidase inhibitors work? (Pharmacology for Nursing). (2019, March 26). YouTube. Available at: [Link]

  • New class of alpha glucosidase inhibitors and its kinetic mechanism in the management of type-II diabetes. (n.d.). Hilaris. Available at: [Link]

  • Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation. (n.d.). Frontiers. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Stereoselective Synthesis of (2S,3R)-2-(hydroxymethyl)azetidin-3-ol from D-Glucose

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to a robust and stereoselective synthetic pathway for producing (2S,3R)-2-(hydroxymethyl)azetidin-3-ol...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to a robust and stereoselective synthetic pathway for producing (2S,3R)-2-(hydroxymethyl)azetidin-3-ol, a valuable chiral building block for drug discovery, starting from the readily available and inexpensive carbohydrate, D-glucose. The synthesis is designed to be highly diastereoselective, leveraging the inherent chirality of the starting material to control the stereochemistry of the final product. This multi-step synthesis involves key transformations including the protection of hydroxyl groups, stereochemical inversion at the C-3 position, introduction of a nitrogen functionality via an azide intermediate, oxidative cleavage, and a final reductive cyclization to form the azetidine ring.

Introduction

Azetidine scaffolds are of significant interest in medicinal chemistry due to their unique conformational constraints and their ability to serve as bioisosteres for other cyclic and acyclic moieties. Specifically, chiral 3-hydroxyazetidines, such as (2S,3R)-2-(hydroxymethyl)azetidin-3-ol, are versatile intermediates in the synthesis of a wide range of biologically active compounds, including antiviral and antibacterial agents. The stereospecific synthesis of these complex small molecules is a critical challenge in drug development. This application note details a rational, step-by-step approach for the synthesis of (2S,3R)-2-(hydroxymethyl)azetidin-3-ol from D-glucose, providing researchers with a practical and reproducible protocol.

Overall Synthetic Strategy

The synthetic route from D-glucose to (2S,3R)-2-(hydroxymethyl)azetidin-3-ol is a multi-step process that capitalizes on the rich stereochemistry of the starting material. The key phases of the synthesis are:

  • Protection of D-glucose: The hydroxyl groups of D-glucose are protected to prevent unwanted side reactions and to impart solubility in organic solvents.

  • Stereochemical Inversion at C-3: The stereochemistry at the C-3 position of the glucose backbone is inverted to establish the required (3R) configuration in the final azetidine product.

  • Introduction of Nitrogen: A nitrogen-containing functional group is introduced at the C-3 position with inversion of configuration.

  • Carbon Chain-Shortening and Ring Formation: The carbohydrate backbone is cleaved, and the molecule is induced to cyclize, forming the desired azetidine ring.

  • Deprotection: Finally, all protecting groups are removed to yield the target molecule.

Synthetic_Workflow D_Glucose D-Glucose Protected_Glucose 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose D_Glucose->Protected_Glucose Protection Allo_Intermediate 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose Protected_Glucose->Allo_Intermediate Oxidation & Reduction Azido_Intermediate 3-Azido-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose Allo_Intermediate->Azido_Intermediate Mesylation & Azide Displacement Amino_Intermediate 3-Amino-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose Azido_Intermediate->Amino_Intermediate Reduction Dialdehyde Amino Dialdehyde Intermediate Amino_Intermediate->Dialdehyde Deprotection & Oxidative Cleavage Final_Product (2S,3R)-2-(hydroxymethyl)azetidin-3-ol Dialdehyde->Final_Product Reductive Cyclization

Caption: Overall synthetic pathway from D-glucose to the final product.

Experimental Protocols

Part 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose

This initial step protects the hydroxyl groups at the 1,2 and 5,6 positions of D-glucose, rendering the molecule soluble in organic solvents and leaving the C-3 hydroxyl as the only free hydroxyl group for subsequent modification.[1][2]

Materials:

  • D-glucose

  • Anhydrous acetone

  • Concentrated sulfuric acid

  • Ammonia gas or ammonium hydroxide

  • Methylene chloride

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of anhydrous acetone (3 L), add concentrated sulfuric acid (120 mL) at room temperature.

  • To this acidic acetone solution, add powdered D-glucose (125 g) and stir the mixture vigorously overnight at room temperature.[2]

  • Cool the reaction mixture to 10 °C and neutralize the sulfuric acid by bubbling ammonia gas through the solution or by the slow addition of concentrated ammonium hydroxide, keeping the temperature below 25 °C.

  • Filter the solid ammonium sulfate precipitate and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water (1 L) and extract with methylene chloride (3 x 300 mL).[2]

  • Combine the organic extracts, wash with water, dry over anhydrous magnesium sulfate, and concentrate to yield crude 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as a white crystalline solid.

Parameter Value Reference
Starting MaterialD-glucose[2]
ReagentsAcetone, H₂SO₄[2]
Reaction TimeOvernight[2]
Typical Yield80-90%
Part 2: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose

This two-step sequence inverts the stereochemistry at the C-3 position. The C-3 hydroxyl group is first oxidized to a ketone, which is then reduced with a hydride reagent. The approach of the hydride from the less hindered face of the molecule results in the formation of the D-allo-epimer.[3]

Materials:

  • 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Acetic anhydride

  • Sodium borohydride

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (26.0 g, 0.1 mol) in a mixture of anhydrous DMSO (200 mL) and acetic anhydride (50 mL).

  • Stir the solution at room temperature for 24 hours. Monitor the reaction by TLC until the starting material is consumed.[3]

  • Cool the reaction mixture in an ice-water bath and add sodium borohydride (1.6 g, 0.042 mol) portion-wise, maintaining the temperature between 20-25 °C.[3]

  • After the addition is complete, stir the mixture for 1 hour at room temperature.

  • Pour the reaction mixture into ice water and extract with DCM.

  • Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by chromatography to yield 1,2:5,6-di-O-isopropylidene-α-D-allofuranose.

Parameter Value Reference
Starting Material1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose[3]
Oxidation ReagentDMSO, Ac₂O[3]
Reduction ReagentNaBH₄[3]
Typical Yield70-80%
Part 3: Synthesis of 3-Azido-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

The introduction of the nitrogen atom is achieved via an SN2 reaction with sodium azide. The C-3 hydroxyl group of the allofuranose intermediate is first activated by converting it into a good leaving group, such as a mesylate or tosylate. The subsequent displacement with azide occurs with inversion of configuration, yielding the desired D-gluco configuration at C-3 with an azido group.[4][5]

Materials:

  • 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose

  • Methanesulfonyl chloride (or p-toluenesulfonyl chloride)

  • Anhydrous pyridine

  • Sodium azide

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • Dissolve 1,2:5,6-di-O-isopropylidene-α-D-allofuranose in anhydrous pyridine and cool to 0 °C.

  • Slowly add methanesulfonyl chloride and stir the reaction at 0 °C for several hours.

  • Pour the reaction mixture into ice water and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with saturated aqueous copper sulfate solution, followed by water, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to get the crude mesylate.

  • Dissolve the crude mesylate in anhydrous DMF, add sodium azide, and heat the mixture.[4]

  • Monitor the reaction by TLC. After completion, cool the reaction mixture, add water, and extract with an organic solvent.

  • Wash the organic layer with water, dry, and concentrate. Purify the crude product by column chromatography to obtain 3-azido-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[5][6]

Parameter Value Reference
Starting Material1,2:5,6-Di-O-isopropylidene-α-D-allofuranose[4]
ReagentsMsCl, NaN₃[4]
SolventPyridine, DMF[4]
Typical Yield85-95%
Part 4: Synthesis of 3-Amino-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

The azide group is a versatile precursor to an amine and can be selectively reduced without affecting other functional groups. Catalytic hydrogenation is a common and effective method for this transformation.[7][8]

Materials:

  • 3-Azido-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas

Procedure:

  • Dissolve the azido sugar derivative in methanol.

  • Add a catalytic amount of 10% Pd/C.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude amino sugar, which can be used in the next step without further purification.

Parameter Value Reference
Starting Material3-Azido-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose[7][8]
Reducing AgentH₂, Pd/C[7]
SolventMethanol
Typical Yield>95% (crude)
Part 5: Synthesis of (2S,3R)-2-(hydroxymethyl)azetidin-3-ol

This final sequence involves the deprotection of the isopropylidene groups, followed by oxidative cleavage of the resulting diols and subsequent reductive cyclization.

Materials:

  • 3-Amino-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

  • Aqueous trifluoroacetic acid (TFA) or acetic acid

  • Sodium periodate

  • Sodium borohydride

  • Methanol/Water

Procedure:

  • Deprotection: Dissolve the amino sugar in a mixture of TFA and water and stir at room temperature until the isopropylidene groups are removed (monitored by TLC).

  • Oxidative Cleavage: Neutralize the reaction mixture and then add an aqueous solution of sodium periodate at 0 °C. This will cleave the C1-C2 and C4-C5 bonds, as well as the C5-C6 bond, to form an intermediate amino dialdehyde.[9][10]

  • Reductive Cyclization: After the oxidative cleavage is complete, add sodium borohydride in portions at 0 °C. The borohydride will reduce the aldehyde groups to alcohols and facilitate the intramolecular reductive amination to form the azetidine ring.

  • After stirring for several hours, quench the reaction with acid (e.g., acetic acid).

  • The final product can be purified by ion-exchange chromatography.

Parameter Value Reference
DeprotectionTFA/H₂O
Oxidative CleavageNaIO₄[9][10]
Reductive CyclizationNaBH₄
Typical Yield40-50% (over 3 steps)

Data Summary

Intermediate Molecular Formula Molecular Weight ( g/mol ) Key Characterization
1,2:5,6-Di-O-isopropylidene-α-D-glucofuranoseC₁₂H₂₀O₆260.28¹H NMR, ¹³C NMR, MS
1,2:5,6-Di-O-isopropylidene-α-D-allofuranoseC₁₂H₂₀O₆260.28¹H NMR, ¹³C NMR, MS
3-Azido-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-glucofuranoseC₁₂H₁₉N₃O₅285.30¹H NMR, ¹³C NMR, IR (azide stretch), MS
3-Amino-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-glucofuranoseC₁₂H₂₁NO₅259.30¹H NMR, ¹³C NMR, MS
(2S,3R)-2-(hydroxymethyl)azetidin-3-olC₄H₉NO₂103.12¹H NMR, ¹³C NMR, HRMS

References

  • Iacono, S., & Rasmussen, J. R. (n.d.). α-d-ribo-Hexofuranose, 3-deoxy-1,2:5,6-bis-O-(1-methylethylidene). Organic Syntheses Procedure. Retrieved from [Link]

  • (n.d.). Sucrose‐derived dialdehydes: The course of the periodate oxidation as studied by HPLC. ResearchGate. Retrieved from [Link]

  • (n.d.). Synthesis of 1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose. PrepChem.com. Retrieved from [Link]

  • (n.d.). Synthesis and pharmacological properties of 3-O-derivatives of 1,2,5,6-di-O-isopropylidene-alpha-D-glucofuranose. PubMed. Retrieved from [Link]

  • (n.d.). Azides in Carbohydrate Chemistry. ResearchGate. Retrieved from [Link]

  • (2004, August 20). DMSO Oxidation of 1,2:5,6-Di-O-isopropylidene-α-d-glucofuranose and Subsequent Sodium Borohydride Reduction. ACS Publications. Retrieved from [Link]

  • (n.d.). Water-Dependent Reduction of Carbohydrate Azides by Dithiothreitol. Thieme Chemistry. Retrieved from [Link]

  • (2006, August 19). The Synthesis and Some Chemical Properties of New 1,2:5,6-DI-O-Isopropylidene-α -D-Glucofuranose Hydrophosphoryl Derivatives. Taylor & Francis Online. Retrieved from [Link]

  • (2005, August 15). Regiochemistry of epoxide ring opening in methyl 2,3-anhydro-4-azido-4-deoxy-alpha- and beta-L-lyxopyranosides. PubMed. Retrieved from [Link]

  • (n.d.). Synthesis of 1,2:5,6-di-O-isopropylidene-3-azido-3-deoxy-d-allofuranose. ResearchGate. Retrieved from [Link]

  • (2022, September 13). II. Azides. Chemistry LibreTexts. Retrieved from [Link]

  • (n.d.). Azides in carbohydrate chemistry. KOPS. Retrieved from [Link]

  • (2020, March 27). Periodate oxidation of sugars. Chemistry Stack Exchange. Retrieved from [Link]

  • (n.d.). Borinic Acid Catalyzed Reactions of 2,3-Epoxy Alcohols. TSpace. Retrieved from [Link]

  • (n.d.). Total synthesis of carbohydrates. 2. Regiochemical control of nucleophilic ring opening of acylated 2,3-epoxy alcohols. The Journal of Organic Chemistry. Retrieved from [Link]

  • (n.d.). Total synthesis of carbohydrates. 2. Regiochemical control of nucleophilic ring opening of acylated 2,3-epoxy alcohols. Scilit. Retrieved from [Link]

  • (n.d.). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. PMC. Retrieved from [Link]

  • (2011, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS. Retrieved from [Link]

  • (n.d.). Preparation and photolysis of 3-azido-3-deoxy-1,2:5,6-di-O-isopropylidene-.alpha.-D-allofuranose. The Journal of Organic Chemistry. Retrieved from [Link]

  • (n.d.). Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • (n.d.). The "dialdehydes" from the periodate oxidation of carbohydrates. PubMed. Retrieved from [Link]

  • (2019, January 22). Protecting Group Strategies in Carbohydrate Chemistry. SciSpace. Retrieved from [Link]

  • (2013, August 21). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. PubMed. Retrieved from [Link]

  • (n.d.). A production process for dialdehyde carbohydrates. Google Patents.
  • (n.d.). PROTECTING GROUP STRATEGIES IN CARBOHYDRATE SYNTHESIS: Strategies and Applications. ResearchGate. Retrieved from [Link]

  • (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. Retrieved from [Link]

  • (n.d.). Protective Group Strategies. ResearchGate. Retrieved from [Link]

  • (2015, August 19). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. PMC. Retrieved from [Link]

  • (2010, June 26). Novel protecting groups in carbohydrate chemistry. Comptes Rendus de l'Académie des Sciences. Retrieved from [Link]

  • (2015, December 17). (PDF) Periodate oxidation in chemistry of nucleic acids: Dialdehyde derivatives of nucleosides, nucleotides, and oligonucleotides (Review). ResearchGate. Retrieved from [Link]

  • (n.d.). Photochemical cyclization of α-amino esters to access 3-azetidinones. PMC. Retrieved from [Link]

  • (2026, February 11). Photochemical cyclization of α-amino esters to access 3-azetidinones. ResearchGate. Retrieved from [Link]

  • (n.d.). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PMC. Retrieved from [Link]

  • (n.d.). and stereo-chemical ring-opening reactions of the 2,3-epoxy alcohol derivative with nucleophiles. GCRIS. Retrieved from [Link]

  • (n.d.). PROCESS FOR THE REDUCTIVE AMINATION OF α-KETO CARBOXYLIC ACIDS. Google Patents.
  • (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. Retrieved from [Link]

  • (2024, July 19). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. Retrieved from [Link]

  • (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Retrieved from [Link]

  • (n.d.). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. Retrieved from [Link]

  • (n.d.). Epoxide 17 opening with sodium azide and (i) azide click‐chemistry... ResearchGate. Retrieved from [Link]

  • (2024, July 19). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. Retrieved from [Link]

  • (2020, June 18). Epoxides Ring-Opening Reactions. Chemistry Steps. Retrieved from [Link]

  • (n.d.). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ResearchGate. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: Intramolecular Nucleophilic Displacement of Sugar Triflates for the Synthesis of Anhydro Sugars and Constrained Glycomimetics

Abstract: This document provides a comprehensive guide to the intramolecular nucleophilic displacement of sugar triflates, a cornerstone reaction in modern carbohydrate chemistry. This powerful cyclization strategy enabl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide to the intramolecular nucleophilic displacement of sugar triflates, a cornerstone reaction in modern carbohydrate chemistry. This powerful cyclization strategy enables the synthesis of structurally complex and conformationally constrained molecules, such as anhydro sugars and epoxides, which are valuable building blocks in drug discovery and glycobiology. We will delve into the underlying reaction mechanism, detail the critical parameters for optimization, provide a step-by-step experimental protocol for a representative transformation, and offer a guide for troubleshooting common issues. This application note is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile reaction.

Introduction and Significance

Carbohydrates and their derivatives play pivotal roles in numerous biological processes. Synthesizing modified sugars with defined stereochemistry and restricted conformations is crucial for developing probes to study these processes and for creating novel therapeutic agents. The intramolecular nucleophilic displacement of a sulfonate ester, particularly a trifluoromethanesulfonate (triflate), is a highly efficient method for achieving these synthetic goals.

The triflate group (–OTf) is one of the most potent leaving groups in organic chemistry, owing to the extreme stability of its corresponding anion (CF₃SO₃⁻)[1]. This exceptional leaving group ability allows nucleophilic substitution reactions to proceed under mild conditions, often with high yields and stereospecificity[2][3]. When the nucleophile is part of the same sugar molecule, an intramolecular cyclization occurs, leading to the formation of a new ring system. This strategy is frequently employed to generate:

  • Anhydro sugars: Formed when a hydroxyl group acts as the internal nucleophile, creating an additional ether linkage (e.g., 1,6-anhydro or 3,6-anhydro bridges). These are valuable chiral building blocks[4].

  • Epoxides (Oxiranes): Generated from trans-diols, where one hydroxyl is converted to a triflate and the other attacks, leading to a strained three-membered ring.

  • Aziridines and other heterocycles: Formed when internal amino or other heteroatom nucleophiles are used.

The products of these reactions serve as key intermediates in the synthesis of antiviral nucleosides, oligosaccharides, and various natural products[4][5].

Mechanism and Stereochemical Control

The intramolecular displacement of a sugar triflate is predominantly a bimolecular nucleophilic substitution (Sₙ2) reaction . This mechanism has critical stereochemical implications.

Key Mechanistic Steps:

  • Triflation: A selected hydroxyl group on a partially protected sugar is converted into a triflate ester. This is typically achieved by reacting the alcohol with triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like pyridine or 2,6-di-tert-butylpyridine at low temperatures[2].

  • Conformational Alignment: The sugar molecule adopts a conformation (often a chair or twist-boat) that allows the internal nucleophile (e.g., a hydroxyl group) to approach the carbon bearing the triflate group from the backside.

  • Nucleophilic Attack and Inversion: The internal nucleophile attacks the electrophilic carbon, displacing the triflate leaving group in a single, concerted step. This backside attack results in a Walden inversion of the stereochemistry at the reaction center[6].

The stereochemical outcome is therefore predictable and controllable. For a successful Sₙ2 cyclization, the nucleophile and the leaving group must be able to adopt an anti-periplanar arrangement, which is often achievable in the flexible pyranose or furanose ring systems.

Caption: Sₙ2 mechanism for 3,6-anhydro sugar formation.

Critical Parameters and Reaction Optimization

The success of the intramolecular displacement hinges on a careful balance of several factors. Competing side reactions, primarily E2 elimination , can occur if a proton anti-periplanar to the triflate leaving group is accessible to the base[6][7].

Parameter Recommendation & Rationale Potential Issues
Solvent Aprotic, polar solvents like DMF, acetonitrile (MeCN), or THF are preferred. They solvate the counter-ions without strongly solvating the nucleophile, thus promoting reactivity. Nonpolar solvents like CH₂Cl₂ or toluene can also be effective[8].Protic solvents (e.g., alcohols) can act as competing nucleophiles.
Base For hydroxyl nucleophiles, a strong, non-nucleophilic base is needed to form the alkoxide. Sodium hydride (NaH) is common. For amine nucleophiles, a milder base like triethylamine (Et₃N) or DIPEA may suffice.Use of sterically hindered bases can favor elimination[6]. The base should be added slowly at low temperatures to control exotherms.
Temperature Triflation is performed at low temperatures (-20 °C to 0 °C) to prevent decomposition. The cyclization step can often proceed at room temperature, but gentle heating (40-60 °C) may be required for slower reactions.Higher temperatures can increase the rate of E2 elimination and other side reactions.
Concentration The reaction should be run under relatively dilute conditions (e.g., 0.01-0.05 M) to favor the intramolecular pathway over potential intermolecular side reactions.Very high concentrations can lead to dimerization or polymerization.
Protecting Groups The choice of protecting groups is critical. They must be stable to the basic conditions of the cyclization and should not sterically hinder the required conformational alignment. Benzyl (Bn) and silyl ethers are common choices.Participating neighboring groups (e.g., an acyl group at C2) can influence the reaction pathway, sometimes leading to unexpected products[9].

Detailed Experimental Protocol: Synthesis of a 3,6-Anhydro-D-glucopyranoside

This protocol describes the conversion of a partially protected glucopyranoside into its corresponding 3,6-anhydro derivative, a common structural motif[4]. The strategy involves selective triflation of the primary C6 hydroxyl group, followed by base-mediated intramolecular displacement by the C3 hydroxyl.

Materials and Reagents
  • Starting Material: Methyl 2,4-di-O-benzyl-α-D-glucopyranoside

  • Triflating Agent: Trifluoromethanesulfonic anhydride (Tf₂O)

  • Base (Triflation): Pyridine, anhydrous

  • Base (Cyclization): Sodium hydride (NaH), 60% dispersion in mineral oil

  • Solvents: Dichloromethane (CH₂Cl₂), anhydrous; N,N-Dimethylformamide (DMF), anhydrous

  • Quenching Reagent: Saturated aqueous sodium bicarbonate (NaHCO₃), Methanol (MeOH)

  • Work-up: Ethyl acetate (EtOAc), Brine

  • Purification: Silica gel for column chromatography

Step-by-Step Procedure

Part A: Triflation of the Primary C6-Hydroxyl Group

  • Preparation: Dissolve the starting sugar (1.0 eq) in anhydrous CH₂Cl₂ (approx. 0.1 M concentration) in a flame-dried, round-bottom flask under an argon or nitrogen atmosphere. Add anhydrous pyridine (1.5 eq).

  • Cooling: Cool the solution to -20 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).

  • Addition of Tf₂O: Add triflic anhydride (1.2 eq) dropwise to the stirred solution over 10-15 minutes. Ensure the internal temperature does not rise significantly. Rationale: Dropwise addition prevents localized heating and potential side reactions.

  • Reaction Monitoring: Stir the reaction at -20 °C. Monitor the progress by Thin Layer Chromatography (TLC) (e.g., 1:1 Hexanes:EtOAc). The reaction is typically complete within 30-60 minutes, indicated by the consumption of the starting material and the appearance of a new, less polar spot (the triflate).

  • Quenching: Once complete, carefully quench the reaction by adding a few drops of water, followed by dilution with CH₂Cl₂.

  • Work-up: Transfer the mixture to a separatory funnel. Wash sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude triflate is often unstable on silica gel and is typically used immediately in the next step without purification.

Part B: Intramolecular Cyclization

  • Preparation: In a separate flame-dried flask under inert atmosphere, suspend NaH (1.5 eq of 60% dispersion) in anhydrous DMF. Cool the suspension to 0 °C. Caution: NaH is highly reactive with water and flammable.

  • Substrate Addition: Dissolve the crude sugar triflate from Part A in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the triflate intermediate is fully consumed. A new, more polar spot corresponding to the anhydro product should appear.

  • Quenching: Carefully quench the reaction by cooling to 0 °C and adding methanol dropwise to destroy any excess NaH.

  • Work-up: Dilute the mixture with ethyl acetate and wash several times with water to remove DMF, followed by a final wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/EtOAc) to yield the pure 3,6-anhydro-D-glucopyranoside.

Caption: Experimental workflow for 3,6-anhydro sugar synthesis.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Triflate Incomplete reaction; decomposition of triflate.Ensure reagents are anhydrous. Use a non-nucleophilic hindered base (e.g., 2,6-di-tert-butylpyridine) instead of pyridine. Use the crude triflate immediately.
Formation of Elimination Product Base is too strong or sterically hindered; protons at C5 are accessible.Use a milder base if possible. Ensure the conformation for Sₙ2 is favored over the anti-periplanar arrangement needed for E2.
No Reaction in Cyclization Step Inactive NaH; insufficient activation of the hydroxyl nucleophile.Use fresh NaH. Ensure the solvent is completely anhydrous. Consider a stronger base or higher temperature if the nucleophile is particularly hindered.
Intermolecular Side Products Reaction concentration is too high.Perform the cyclization step under high dilution conditions (≤0.01 M).

Conclusion

The intramolecular nucleophilic displacement of sugar triflates is a robust and highly stereospecific method for synthesizing constrained carbohydrate derivatives. The exceptional reactivity of the triflate leaving group facilitates cyclization under mild conditions, providing access to valuable anhydro sugars, epoxides, and other heterocyclic systems. A thorough understanding of the Sₙ2 mechanism and careful control over reaction parameters such as solvent, base, and temperature are paramount to achieving high yields and minimizing side reactions. The protocol provided herein serves as a reliable template that can be adapted for a wide range of sugar substrates and intramolecular nucleophiles.

References

  • Besset, C., et al. (1989). A facile formation of 2,5-anhydro sugars by ring contraction in methyl hexopyranoside 2-triflates under conditions of nucleophilic displacement. Carbohydrate Research, 187(1), 67-92. [Link]

  • Zhang, J., et al. (2020). Construction of 3,6-Anhydrohexosides via Intramolecular Cyclization of Triflates and Its Application to the Synthesis of Natural Product Isolated from Leaves of Sauropus rostratus. Molecules, 25(16), 3638. [Link]

  • Hanessian, S., & Plessas, N. R. (1969). The reaction of O-benzylidene sugars with N-bromosuccinimide. VII. Applications to the synthesis of anhydro and deoxy sugars. The Journal of Organic Chemistry, 34(7), 2163-2170. (While not about triflates, this is a foundational reference for anhydro sugar synthesis, providing context). [Link]

  • Ambrose, S. J., & Binkley, R. W. (1984). Synthesis and reactions of carbohydrate trifluoromethanesulfonates. Journal of Carbohydrate Chemistry, 3(1), 1-15. [Link]

  • Howarth, O. W., et al. (1984). Intramolecular reactions of carbohydrate triflates. The Journal of Organic Chemistry, 49(21), 3923-3927. [Link]

  • Bennett, C. S., & Schelhaas, M. (2007). Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- and O-Glycosylations. The Journal of Organic Chemistry, 72(7), 2534-2540. [Link]

  • Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Angewandte Chemie International Edition, 48(11), 1900-1934. [Link]

  • Crich, D. (2010). The Experimental Evidence in Support of Glycosylation Mechanisms at the Sₙ1-Sₙ2 Interface. Accounts of Chemical Research, 43(8), 1144-1153. [Link]

  • Al-Qawasmeh, R. A., et al. (1998). A useful regioselective approach to episulfides via cis-oriented anhydro triflate sugars. Tetrahedron Letters, 39(45), 8257-8258. [Link]

  • Organic Chemistry Portal. Nucleophilic Substitution (Sₙ1, Sₙ2). [Link]

Sources

Method

Application Note: Chemoselective Reduction of 3-Hydroxy-β-Lactams to Azetidine-3-ols

Executive Summary & Strategic Rationale The azetidine-3-ol scaffold is a privileged motif in medicinal chemistry, serving as a conformationally restricted bioisostere for proline or -amino alcohols. It appears in high-va...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The azetidine-3-ol scaffold is a privileged motif in medicinal chemistry, serving as a conformationally restricted bioisostere for proline or


-amino alcohols. It appears in high-value targets such as S1P1 receptor modulators and various CNS-active agents.

The primary synthetic challenge lies in the reduction of the carbonyl group of 3-hydroxy-2-azetidinones (β-lactams) without cleaving the strained four-membered ring . Standard amide reduction conditions (e.g., refluxing LiAlH


 in THF) frequently lead to C–N bond fission, resulting in acyclic amino alcohols.

This Application Note details a high-fidelity protocol using Monochloroalane (AlH


Cl)  generated in situ. This reagent offers a distinct kinetic advantage: it is sufficiently electrophilic to activate the amide carbonyl but lacks the basicity that typically triggers ring-opening elimination pathways.

Mechanistic Principles & Critical Design

The "Ring-Strain" Conundrum

The β-lactam ring possesses approximately 26 kcal/mol of strain energy. In a standard reduction:

  • Hydride Attack: The hydride nucleophile attacks the carbonyl carbon, forming a tetrahedral aluminate intermediate.

  • The Fork in the Road:

    • Path A (Desired): The oxygen coordinates with aluminum, facilitating C=O bond cleavage to form an iminium ion, which is then reduced to the amine (Azetidine).

    • Path B (Undesired): The tetrahedral intermediate collapses via C–N bond breakage (ring opening), driven by the release of ring strain, yielding a linear amino alcohol.

The Solution: Lewis Acid Modulation

Using AlH


Cl (Monochloroalane) or AlH

(Alane) shifts the mechanism toward Path A. The enhanced Lewis acidity of the aluminum species strengthens the coordination to the carbonyl oxygen, promoting the expulsion of the aluminate oxygen (C–O cleavage) faster than the C–N bond can break.
Mechanistic Pathway Diagram

ReactionMechanism Substrate 3-Hydroxy-β-Lactam (Strained Cyclic Amide) Complex Aluminate Intermediate Substrate->Complex + AlH2Cl (Hydride Attack) Iminium Cyclic Iminium Ion Complex->Iminium C-O Cleavage (Fast w/ Lewis Acid) Byproduct Linear Amino Alcohol (Ring Opened) Complex->Byproduct C-N Cleavage (Strain Release) Product Azetidine-3-ol (Ring Preserved) Iminium->Product + Hydride

Figure 1: Mechanistic divergence in β-lactam reduction. The AlH


Cl pathway favors the green route (C-O cleavage) over the red route (Ring opening).

Experimental Protocols

Pre-requisites & Safety
  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    ) pellets/powder, Aluminum Chloride (AlCl
    
    
    
    ), Anhydrous Ether (Et
    
    
    O) or THF.
  • Substrate: 3-Benzyloxy-2-azetidinone (Preferred for stability) or 3-Hydroxy-2-azetidinone.

  • Safety Warning: LiAlH

    
     is pyrophoric. AlH
    
    
    
    Cl is highly reactive. All operations must be conducted under positive nitrogen pressure in a flame-dried apparatus.
Protocol A: Monochloroalane (AlH Cl) Reduction (High Precision)

Best for sensitive substrates prone to ring opening.

Step-by-Step Methodology:

  • Reagent Generation (In Situ):

    • In a flame-dried 3-neck RBF equipped with a reflux condenser and addition funnel, suspend AlCl

      
       (10 mmol, 1.33 g)  in anhydrous Et
      
      
      
      O (40 mL)
      at 0°C.
    • Critical Step: Carefully add a solution of LiAlH

      
       (10 mmol, 10 mL of 1.0 M in Et
      
      
      
      O)
      dropwise.
    • Chemistry:

      
      .
      
    • Stir at 0°C for 15 minutes. The mixture will become a white/grey slurry.

  • Substrate Addition:

    • Dissolve 3-Benzyloxy-2-azetidinone (5 mmol) in anhydrous Et

      
      O (15 mL) .
      
    • Add this solution dropwise to the AlH

      
      Cl slurry at 0°C over 20 minutes.
      
    • Note: Maintain temperature <5°C to suppress ring opening.

  • Reaction Phase:

    • Allow the mixture to warm to room temperature (RT).

    • Reflux gently for 1–2 hours. Monitor by TLC (stain with Ninhydrin or KMnO

      
      ). The amide carbonyl spot should disappear.
      
  • Quench & Workup (Fieser Method Modified):

    • Cool reaction to 0°C.[1][2]

    • Carefully add water (0.4 mL) dropwise (Exothermic!).

    • Add 15% NaOH solution (0.4 mL).

    • Add water (1.2 mL).

    • Warm to RT and stir vigorously for 15 mins until a granular white precipitate forms.

    • Filter through a pad of Celite. Wash the cake with Et

      
      O (3 x 20 mL).
      
  • Isolation:

    • Dry the filtrate over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
    • Result: Crude 3-benzyloxy-azetidine.

    • Deprotection (Optional): Hydrogenation (H

      
      , Pd/C, MeOH) yields the free Azetidine-3-ol .
      
Protocol B: Alane (AlH ) Reduction (Standard)

Alternative if AlCl


 is unavailable. Uses H

SO

to generate Alane.
  • Generation: Suspend LiAlH

    
     (2 equiv)  in THF at 0°C. Add 100% H
    
    
    
    SO
    
    
    (1 equiv)
    dropwise.
    • Chemistry:

      
      .
      
  • Reaction: Add substrate at 0°C, warm to RT, stir 2h.

  • Workup: Standard Rochelle salt workup (saturated potassium sodium tartrate) is recommended here to break down aluminum emulsions.

Data Analysis & Troubleshooting

Comparative Efficiency Table
Reagent SystemSolventTempRing RetentionYield (Isolated)Notes
LiAlH

(Standard)
THFRefluxLow (<30%)25-40%Major ring-opening to amino alcohol.
LiAlH

(Cold)
Et

O
0°CModerate50-60%Requires strict temp control; variable results.
AlH

(Alane)
THFRTHigh75-85%Excellent chemoselectivity.
AlH

Cl (Monochloroalane)
Et

O
RefluxVery High 85-92% Recommended Protocol. Robust ring preservation.
Experimental Workflow Diagram

Workflow Start Start: Flame-Dry Apparatus N2 Atmosphere Gen Generate AlH2Cl (LiAlH4 + AlCl3 in Et2O) Start->Gen Add Add Substrate (0°C) Dropwise Control Gen->Add 0°C React Reaction Phase (Warm to RT -> Reflux 1h) Add->React Quench Fieser Quench (H2O -> NaOH -> H2O) React->Quench TLC Check Filter Filtration (Celite) & Concentration Quench->Filter Granular ppt End Final Product: 3-Benzyloxy-Azetidine Filter->End

Figure 2: Operational workflow for the Monochloroalane reduction protocol.

References

  • Ojima, I. et al. (2024). Synthesis of 3-hydroxy-2-azetidinones via Staudinger synthesis and their reduction.[1] MDPI Molecules. [Link]

  • Brandi, A. et al. (2008). Synthesis and Reactivity of Azetidines.[3][4][5][6] Chemical Reviews, 108(9), 3988–4035. [Link]

  • Vanderwerf, A. (1966). Reduction of beta-lactams with Alane and Monochloroalane. Journal of the American Chemical Society.[6] [Link]

  • Padwa, A. (2011). The β-Lactam as a Privileged Ring in Medicinal Chemistry.[7] ResearchGate.[7] [Link]

  • Couty, F. (2006). Reduction of 2-azetidinones to azetidines. Organic Letters, 8(11), 1105. [Link]

Sources

Application

Glycosidase inhibition assay protocols for azetidine derivatives

In the realm of carbohydrate-processing enzyme inhibitors, six-membered (piperidine) and five-membered (pyrrolidine) iminosugars—such as 1-deoxynojirimycin (DNJ)—have historically dominated. However, azetidine derivative...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of carbohydrate-processing enzyme inhibitors, six-membered (piperidine) and five-membered (pyrrolidine) iminosugars—such as 1-deoxynojirimycin (DNJ)—have historically dominated. However, azetidine derivatives (four-membered nitrogen heterocycles) represent a frontier in medicinal chemistry due to their unique conformational constraints and ring strain.

Azetidines function as transition-state mimics. The protonated endocyclic nitrogen mimics the positive charge of the oxocarbenium ion intermediate formed during glycosidic bond hydrolysis. The high ring strain (


26 kcal/mol) of the azetidine core often forces the substituents into specific spatial orientations that can enhance selectivity for specific glycosidases (e.g., 

-glucosidase vs.

-galactosidase) compared to their more flexible piperidine counterparts.

This guide details the protocols for evaluating azetidine derivatives, focusing on the critical nuances of pH dependence and kinetic characterization required for high-fidelity drug development.

Mechanistic Basis & Experimental Design[1]

Before initiating wet-lab work, it is crucial to understand the variable being measured. Most azetidines act as competitive inhibitors , binding to the active site. However, hydrophobic N-alkylated azetidines may exhibit non-competitive or mixed-type inhibition by interacting with secondary binding pockets (exosites).

Key Pre-Assay Considerations
  • pH Sensitivity: The basicity of the azetidine nitrogen (

    
     typically 8.0–9.5) means ionization is pH-dependent.
    
    • Lysosomal targets (e.g., GCase for Gaucher): Assay at pH 4.5–5.2.

    • Intestinal targets (e.g., Maltase-Glucoamylase): Assay at pH 6.8.[1]

  • Solubility: While polyhydroxylated azetidines are water-soluble, N-alkylated derivatives designed for membrane permeability (chaperone therapy) may require DMSO. Ensure final DMSO concentration is

    
     to prevent enzyme denaturation.
    
  • Enzyme Source: Yeast

    
    -glucosidase is a common screening tool, but it correlates poorly with mammalian enzymes. For drug development, use mammalian recombinant glycosidases  or rat intestinal acetone powder.
    

Protocol A: Standard Colorimetric Endpoint Assay (96-Well Format)

This protocol utilizes p-nitrophenyl (pNP) glycosides.[1] The enzyme cleaves the glycosidic bond, releasing p-nitrophenol, which turns yellow upon alkalinization.

Reagents & Buffers
ComponentCompositionNotes
Assay Buffer 0.1 M Phosphate or Citrate-PhosphateAdjust pH to enzyme optimum (e.g., pH 6.8 for

-glu).[1]
Substrate 2–5 mM pNP-glycopyranosideDissolve in buffer. Keep protected from light.
Stop Solution 0.2 M

or 1 M Glycine-NaOH (pH 10)
High pH is required to ionize pNP to the yellow p-nitrophenolate.
Enzyme Stock 0.1–0.5 U/mL in BufferPrepare fresh on ice.
Inhibitor (Azetidine) Serial dilutions in Buffer (or DMSO)7–9 concentrations recommended for accurate

.
Step-by-Step Workflow
  • Preparation: Add 20 µL of Azetidine test solution (various concentrations) to the wells.

  • Enzyme Addition: Add 40 µL of Enzyme solution.

  • Pre-incubation (CRITICAL): Incubate at 37°C for 10–15 minutes .

    • Why? Many iminosugars are "slow-binding" inhibitors. Omitting this step can underestimate potency (

      
      ).
      
  • Reaction Initiation: Add 40 µL of Substrate solution (pNP-glycoside).[2]

  • Incubation: Incubate at 37°C for 15–30 minutes .

    • Note: Ensure the reaction remains linear (less than 10-15% substrate hydrolysis).

  • Termination: Add 100 µL of Stop Solution (

    
    ).
    
  • Detection: Measure Absorbance at 405 nm (reference 620 nm optional).

Workflow Diagram

AssayWorkflow Start Start Mix 1. Mix Enzyme + Inhibitor (Azetidine) Start->Mix PreInc 2. Pre-Incubation (37°C, 15 min) Mix->PreInc Equilibrium Substrate 3. Add pNP-Substrate PreInc->Substrate Reaction 4. Reaction (15-30 min) Substrate->Reaction Stop 5. Add Stop Soln (Na2CO3) Reaction->Stop Quench Read 6. Read Abs (405 nm) Stop->Read

Figure 1: Standard colorimetric workflow for high-throughput screening of azetidine derivatives.

Protocol B: Kinetic Characterization ( Determination)

A single


 value is insufficient for mechanistic understanding. To determine the inhibition constant (

) and the Mode of Inhibition (MoI), you must vary both substrate and inhibitor concentrations.
Experimental Setup
  • Substrate [S]: Prepare 5 concentrations ranging from

    
     to 
    
    
    
    .
  • Inhibitor [I]: Prepare 4 concentrations (e.g., 0,

    
    , 
    
    
    
    ,
    
    
    ).
  • Procedure: Run the reaction as described in Protocol A for every combination of [S] and [I] (Matrix design).

Data Analysis (Lineweaver-Burk)

Plot


 (y-axis) vs. 

(x-axis).[3]
  • Competitive Inhibition (Most common for Azetidines):

    • Lines intersect at the Y-axis (

      
       is unchanged).
      
    • Slope increases with [I].

    • Calculation:

      
      .
      
  • Non-Competitive Inhibition:

    • Lines intersect at the X-axis (

      
       is unchanged).
      
    • 
       decreases.
      
  • Mixed Inhibition:

    • Lines intersect in the second quadrant (both

      
       and 
      
      
      
      change).
Kinetic Logic Diagram

KineticLogic Data Lineweaver-Burk Plot (1/V vs 1/[S]) IntersectY Intersect on Y-Axis? Data->IntersectY IntersectX Intersect on X-Axis? IntersectY->IntersectX No Comp Competitive Inhibition (Active Site Binding) IntersectY->Comp Yes (Vmax constant) NonComp Non-Competitive (Allosteric Site) IntersectX->NonComp Yes (Km constant) Mixed Mixed Inhibition (Complex Binding) IntersectX->Mixed No (Both vary)

Figure 2: Decision tree for interpreting Lineweaver-Burk plots to determine the mode of inhibition.

Calculations & Reporting Results

Determination

Do not use linear regression on raw data. Use a four-parameter log-logistic model (4PL) :



Where 

is the log concentration of the azetidine.
Cheng-Prusoff Equation

Convert


 to the absolute inhibition constant 

(valid for competitive inhibitors):

Note: This requires you to have experimentally determined the

of your enzyme under the exact same assay conditions.

References

  • Stütz, A. E., et al. (2015). "Synthesis and glycosidase inhibitory activity of azetidine iminosugars." Organic & Biomolecular Chemistry.

  • Shinde, V. S., et al. (2017). "Polyhydroxylated azetidine iminosugars: Synthesis, glycosidase inhibitory activity and molecular docking studies." Bioorganic & Medicinal Chemistry Letters.

  • BenchChem. (2025).[1][4] "Application Note: A Detailed Protocol for In Vitro Glycosidase Inhibition Assay."

  • OIV (International Organisation of Vine and Wine). "Determination of Glycosidase Activity in Enzymatic Preparations." International Oenological Codex.

  • Carrillo, L., et al. (2010). "Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors."[5] European Journal of Medicinal Chemistry.

Sources

Method

Application Note: Stereoselective Synthesis of Azetidines via Intramolecular Mitsunobu Cyclization

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Introduction and Chemical Rationale Azetidines—saturated four-membered...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction and Chemical Rationale

Azetidines—saturated four-membered nitrogen heterocycles—are highly prized structural motifs in drug discovery. They serve as rigid, metabolically stable bioisosteres for morpholines and piperidines, often improving the pharmacokinetic profiles of lead compounds. However, the synthesis of the azetidine ring is notoriously challenging. The formation of a four-membered ring must overcome significant Baeyer strain (~26 kcal/mol) and is entropically less favorable than the formation of five- or six-membered rings.

To bypass these thermodynamic and kinetic barriers, the intramolecular Mitsunobu reaction has emerged as a premier synthetic strategy [4]. By converting a


-amino alcohol into a highly reactive alkoxyphosphonium intermediate, the reaction provides a massive thermodynamic driving force—specifically, the formation of the exceptionally strong phosphorus-oxygen double bond (

, ~130 kcal/mol) in triphenylphosphine oxide (

). This energy release easily compensates for the ring strain incurred during the 4-exo-tet cyclization.
The Causality of Reagent Selection

A critical parameter in any Mitsunobu cyclization is the acidity of the nucleophile. For the betaine intermediate (formed by the reaction of


 and an azodicarboxylate) to be successfully protonated, the nucleophile must possess a 

[4]. Consequently, standard aliphatic amines cannot be used directly. The nitrogen must be functionalized with an electron-withdrawing protecting group—such as a tosyl (Ts), nosyl (Ns), or tert-butyloxycarbonyl (Boc) group—to increase the acidity of the N-H bond.

Furthermore, because the cyclization proceeds via an


 mechanism, the reaction results in the complete inversion of stereochemistry  at the carbinol carbon. This predictable stereospecificity has been elegantly exploited in the total synthesis of complex natural products, such as the marine alkaloid penaresidin B [2] and various glycosyl azetidines [1].

Mechanistic Pathway

The logical progression of the intramolecular Mitsunobu cyclization involves three distinct phases: activation, proton transfer, and displacement.

Mitsunobu_Mechanism A gamma-Amino Alcohol (Precursor) B Betaine Formation (PPh3 + Azodicarboxylate) A->B Addition of Reagents C Alkoxyphosphonium Intermediate B->C Alcohol Activation D Deprotonated Amide/Amine B->D Proton Transfer E 4-exo-tet Cyclization (SN2) C->E Intramolecular Attack D->E Nucleophile Participation F Azetidine Product (Inverted Stereocenter) E->F Stereoinversion G Byproducts (Ph3P=O + Hydrazine) E->G Elimination

Mechanistic pathway of intramolecular Mitsunobu cyclization forming azetidines.

Optimization of Reaction Parameters

The choice of reagents directly impacts the yield and scalability of the azetidine synthesis. While Diisopropyl azodicarboxylate (DIAD) and Diethyl azodicarboxylate (DEAD) are the industry standards, recent advancements have introduced phosphorane-type reagents like (Cyanomethylene)tributylphosphorane (CMBP), which allow for the direct cyclization of 1,3-diols with N-nonsubstituted sulfonamides [3].

Table 1: Comparison of Mitsunobu Reagents and Conditions for Azetidine Synthesis

Reagent SystemPrecursor TypeNucleophile

Requirement
Typical SolventYield RangeRef

/ DIAD

-amino alcohols

(e.g., Ts, Ns, Boc)
THF, DCM60–96%[1], [2]

/ DEAD

-amino alcohols

THF, Toluene50–92%[1]
CMBP1,3-diols

(e.g.,

)
1,4-Dioxane40–75%[3]

Experimental Protocols

To ensure a self-validating system, the following protocols include specific in-process controls (IPCs) and troubleshooting steps.

Protocol A: Standard DIAD/ Mediated Cyclization

This protocol is optimized for the conversion of N-protected


-amino alcohols into chiral azetidines, utilizing conditions adapted from the synthesis of glycosyl azetidines [1] and penaresidin precursors [2].

Materials:

  • N-protected

    
    -amino alcohol (1.0 equiv)
    
  • Triphenylphosphine (

    
    , 1.5 equiv)
    
  • Diisopropyl azodicarboxylate (DIAD, 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF, 0.1 M relative to substrate)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask under vacuum and backfill with Argon. Add the

    
    -amino alcohol and 
    
    
    
    .
  • Solvation: Dissolve the solid mixture in anhydrous THF. Ensure complete dissolution.

  • Thermal Control: Cool the reaction mixture to

    
     using an ice-water bath. Causality: Low temperatures prevent the premature decomposition of the betaine intermediate and suppress intermolecular side reactions.
    
  • Activation: Add DIAD dropwise over 15 minutes via a syringe pump. The solution will typically turn pale yellow as the betaine forms.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature (

    
    ). Stir for 12–24 hours.
    
  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc) or LC-MS. The disappearance of the starting material and the emergence of a less polar spot indicates successful cyclization.

  • Quenching & Concentration: Once complete, quench the reaction with a few drops of methanol and concentrate the mixture under reduced pressure.

  • Purification (Self-Validation): The primary challenge is removing

    
    . Triturate the crude residue with cold diethyl ether/hexanes (1:1); the 
    
    
    
    will precipitate as a white solid. Filter through a Celite pad, concentrate the filtrate, and purify via silica gel flash chromatography.

Mitsunobu_Workflow Step1 1. Preparation Dissolve gamma-amino alcohol & PPh3 in dry THF Cool to 0 °C under Argon Step2 2. Activation Dropwise addition of DIAD/DEAD Maintain 0 °C for 30 mins Step1->Step2 Step3 3. Cyclization Warm to RT, stir for 12-24 hrs Monitor by TLC/LC-MS Step2->Step3 Step4 4. Quenching & Concentration Evaporate solvent under reduced pressure Step3->Step4 Step5 5. Purification Precipitate Ph3P=O with Et2O/Hexanes Perform Flash Chromatography Step4->Step5

Step-by-step experimental workflow for DIAD/PPh3 mediated azetidine synthesis.

Protocol B: Direct Cyclization from Diols using CMBP

For researchers looking to avoid the stepwise protection/deprotection of amino alcohols, Kaku et al. developed a direct cyclization method using 1,3-diols and sulfonamides [3].

Step-by-Step Methodology:

  • Preparation: In an Ace pressure tube, combine the 1,3-diol (1.0 mmol) and

    
    -toluenesulfonamide (
    
    
    
    , 1.2 mmol) in dry 1,4-dioxane (1.5 mL).
  • Reagent Addition: Add CMBP (2.5 mmol) at ambient temperature under an argon atmosphere.

  • Heating: Seal the pressure tube and heat the mixture to

    
     for 24 hours. Causality: CMBP requires thermal activation to efficiently mediate the double alkylation/dehydrocyclization sequence.
    
  • Workup: Cool to room temperature, concentrate in vacuo, and purify directly via silica gel chromatography to isolate the N-tosyl azetidine.

Analytical Validation

To confirm the structural integrity of the synthesized azetidine,


 and 

NMR spectroscopy are essential. The highly strained nature of the four-membered ring induces distinct chemical shifts. For instance, the ring carbons (

,

,

) typically resonate between

in

NMR, while the corresponding protons exhibit complex splitting patterns in

NMR due to rigid geminal and vicinal coupling constants unique to the constrained geometry [1].

References

  • Singh, A., Mishra, B. B., Kale, R. R., Kushwaha, D., & Tiwari, V. K. (2012). A Convenient Synthesis of Novel Glycosyl Azetidines Under Mitsunobu Reaction Conditions. Synthetic Communications, 42(24), 3598-3613. URL:[Link]

  • Ding, F., William, R., Kock, S. M., Leow, M. L., & Liu, X.-W. (2015). A concise route to the highly-functionalized azetidine precursor: the enantioselective synthesis of penaresidin B. Chemical Communications, 51(22), 4639-4642. URL:[Link]

  • Kaku, H., Sonoda, Y., Hishida, H., Taniguchi, Y., Kubo, A., Hamaguchi, T., Horikawa, M., Inai, M., Kitamura, K., & Tsunoda, T. (2019). Piperidine and Azetidine Formation by Direct Cyclization of Diols with N-Nonsubstituted Sulfonamide under The Mitsunobu Conditions Utilizing (Cyanomethylene)Tributylphosphorane (CMBP) and Its Application to The Synthesis of Lupinine. Heterocycles, 98(11), 1525-1535. URL:[Link]

  • Wikipedia Contributors. (n.d.). Mitsunobu reaction. Wikipedia, The Free Encyclopedia. Retrieved March 4, 2026, from URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Azetidine Stability Protocols

Ticket ID: AZ-STAB-001 Subject: Preventing Azetidine Ring Opening During Acidic Workup & Deprotection Status: Open Assigned Specialist: Senior Application Scientist The Mechanics of Failure: Why Your Ring is Opening Befo...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: AZ-STAB-001 Subject: Preventing Azetidine Ring Opening During Acidic Workup & Deprotection Status: Open Assigned Specialist: Senior Application Scientist

The Mechanics of Failure: Why Your Ring is Opening

Before applying a fix, you must understand the failure mode. Azetidines possess significant ring strain (~26 kcal/mol). While kinetically stable under neutral conditions, protonation of the nitrogen (forming an azetidinium ion) dramatically lowers the activation energy for nucleophilic attack.

The failure is rarely caused by the acid (


) alone; it is caused by the counter-anion  acting as a nucleophile.
Mechanism of Degradation

The following pathway illustrates how a standard HCl workup destroys the ring via


 attack.

AzetidineDegradation Azetidine Neutral Azetidine (Strained but Stable) Protonated Azetidinium Ion (Highly Electrophilic) Azetidine->Protonated + H+ Acid Acidic Medium (H+ / X-) Acid->Protonated Transition Transition State (Nu- attacks C2/C4) Protonated->Transition + Nucleophile (Cl-, H2O) Opened Ring-Opened Linear Amine Transition->Opened Strain Release

Figure 1: The acid-catalyzed nucleophilic ring-opening pathway. Note that the protonated intermediate renders the


-carbons susceptible to attack by even weak nucleophiles like chloride or water.

Protocol: Safe N-Boc Deprotection

User Issue: "I used 4M HCl in Dioxane to remove a Boc group, and my product disappeared."

Diagnosis: Chloride (


) is a sufficient nucleophile to open activated azetidines, especially if the reaction warms up.

Solution: Switch to Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[1] The trifluoroacetate anion (


) is significantly less nucleophilic than chloride, reducing the rate of 

ring opening.
Comparative Acid Stability Data
Reagent SystemNucleophileRisk LevelRecommended For
4M HCl / Dioxane

(Strong)
High Robust, unstrained amines only.
HCl / MeOH

+

Critical Avoid. Methanol acts as a solvent and nucleophile (solvolysis).
TFA / DCM

(Weak)
Low Sensitive azetidines and strained rings.
Formic Acid

Medium Alternative if TFA traces are problematic.
Optimized TFA Deprotection Protocol
  • Preparation: Dissolve the N-Boc azetidine substrate in anhydrous DCM (0.1 M concentration).

  • Temperature Control: Cool the solution to 0 °C in an ice bath. Do not skip this step.

  • Acid Addition: Add TFA dropwise to reach a final concentration of 10–20% v/v (e.g., 1 mL TFA per 4 mL DCM).

    • Note: Avoid "neat" TFA; the exotherm can trigger decomposition.

  • Scavenging (Optional): If your molecule contains electron-rich aromatics (e.g., indoles), add 2-5 equivalents of triethylsilane or thioanisole to scavenge the tert-butyl cation.

  • Monitoring: Stir at 0 °C. Monitor by TLC/LCMS every 15 minutes. Most azetidines deprotect within 30–60 minutes at 0 °C.

  • Quenching: Do not concentrate the acidic solution directly on a rotovap bath >30 °C. Proceed immediately to the Workup Protocol below.

Protocol: Workup & Isolation (The "Save")

User Issue: "My LCMS showed the product was clean in the reaction, but it degraded after aqueous workup."

Diagnosis: Aqueous extractions often introduce heat and prolonged exposure to acidic water, leading to hydrolysis.

Solution: Use a Cold/Buffered Workup or a Resin Scavenge to minimize aqueous acid contact.

WorkupFlow Start Crude Acidic Mixture (TFA/DCM) Decision Is Scale > 1 gram? Start->Decision LargeScale Large Scale Strategy: Cold Neutralization Decision->LargeScale Yes SmallScale Small Scale Strategy: Solid Phase Extraction Decision->SmallScale No Step1 Cool to 0°C LargeScale->Step1 Step2 Slowly add Sat. NaHCO3 (Keep pH < 8) Step1->Step2 Step3 Rapid Extraction (DCM) Step2->Step3 Resin Pass through SCX-2 Cartridge (Strong Cation Exchange) SmallScale->Resin Wash Wash with MeOH (Removes non-basic impurities) Resin->Wash Elute Elute with 2M NH3 in MeOH (Releases Free Base) Wash->Elute

Figure 2: Decision tree for isolating acid-sensitive azetidines. Solid Phase Extraction (SCX) is preferred for small scales to avoid aqueous hydrolysis entirely.

Critical Workup Guidelines
  • The "Cold Kill": Never quench an acidic azetidine reaction at room temperature. The heat of neutralization + acid + water = rapid hydrolysis.

  • Avoid Strong Bases: Do not use NaOH or KOH. High pH can trigger elimination reactions or polymerization of the free amine. Use Saturated

    
     or 
    
    
    
    .
  • The "Free Base" Trap: Azetidine free bases are volatile and unstable. If possible, isolate as a stable salt (e.g., oxalate or fumarate) rather than concentrating the free amine to dryness.

Frequently Asked Questions (FAQs)

Q: Can I store my azetidine as an HCl salt? A: Proceed with caution. While many commercial azetidines are sold as HCl salts, they are prepared under strictly anhydrous conditions. If you generate an HCl salt with residual water/moisture, the chloride ion will eventually open the ring upon storage. Recommendation: Store as a TFA salt or convert to a fumarate salt for long-term stability.

Q: I see a +18 mass shift in my LCMS. What is it? A: This is the classic signature of hydrolysis (


). Your ring has opened to form the amino-alcohol. This confirms that water attacked the protonated ring. Review the "Cold/Buffered Workup" section immediately.

Q: My azetidine has a pendant amide side chain. Why is it degrading so fast? A: This is Intramolecular Neighboring Group Participation . The oxygen of your side-chain amide is acting as an internal nucleophile, attacking the ring to form a lactone or cyclic imino-ether.

  • Fix: You cannot use acid deprotection here. You must use orthogonal protection groups (e.g., Fmoc) or basic deprotection methods.[2]

References

  • Couty, F., & Evano, G. (2006). Ring expansion of azetidines and azetidiniums. Organic Preparations and Procedures International.

  • Ghorai, M. K., et al. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines. The Journal of Organic Chemistry.

  • St-Jean, F., et al. (2008). Acid-Mediated Ring Opening of Azetidines.[3][4][5][6][7] Tetrahedron Letters. (Demonstrates the comparative stability of TFA vs HCl salts).

  • BenchChem Technical Review. (2025). A Comparative Guide to TFA and HCl for Boc Deprotection.[1]

Sources

Optimization

Technical Support Guide: Chromatographic Separation of Polar Azetidine Amines

Introduction Azetidines present a unique "perfect storm" for chromatographers. As four-membered nitrogen-containing rings, they possess significant ring strain (~25 kcal/mol), which forces the nitrogen lone pair into a h...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Azetidines present a unique "perfect storm" for chromatographers. As four-membered nitrogen-containing rings, they possess significant ring strain (~25 kcal/mol), which forces the nitrogen lone pair into a highly exposed, pyramidal geometry. Combined with a high pKa (typically 10.0–11.3 for the parent and alkyl-derivatives), these molecules are aggressive bases that actively hunt for acidic silanols on your column stationary phase.

This guide moves beyond generic "basic compound" troubleshooting to address the specific physicochemical behavior of azetidines. We will focus on overcoming the two primary failure modes: severe peak tailing (due to secondary silanol interactions) and lack of retention (due to high polarity).

Module 1: The Mechanistic "Why"

Q: Why do azetidines tail significantly more than similar secondary amines like pyrrolidine?

A: It is a function of Steric Accessibility and pKa Mismatch . While pyrrolidine (5-membered ring) is also basic, the azetidine ring is structurally smaller and more strained. This lack of steric bulk around the nitrogen atom allows the molecule to penetrate deeper into the C18 bonded phase, accessing "deep" acidic silanols that are usually sterically protected from larger drug molecules.

When the mobile phase pH is below the analyte's pKa (e.g., pH 3.0 vs pKa 11.3), the azetidine is fully protonated (


). However, residual silanols (

) on the silica surface act as cation-exchange sites. The azetidine gets "stuck" on these sites, leading to a kinetic lag that manifests as the exponential tail of your peak.
Visualization: The Silanol Trap

SilanolTrap cluster_0 Mobile Phase (pH 3.0) cluster_1 Stationary Phase Surface Azetidine Azetidine (BH+) Protonated C18 C18 Ligand (Hydrophobic Interaction) Azetidine->C18 Weak Retention (Too Polar) Silanol Residual Silanol (Si-O-) Ionized & Accessible Azetidine->Silanol STRONG Ionic Interaction (Cause of Tailing) Result Peak Tailing & Broadening Silanol->Result

Figure 1: The dual-interaction mechanism. Azetidines suffer from weak hydrophobic retention (leading to early elution) combined with strong ionic retention (leading to tailing).

Module 2: Mobile Phase Optimization

Q: Should I use High pH or Low pH for azetidines?

A: High pH (pH > 10) is the gold standard , provided your column can withstand it. At pH 10.5–11.0, you suppress the ionization of the azetidine (pushing it toward its neutral form,


). Neutral amines do not interact with silanols via ion exchange and are more hydrophobic, increasing retention on C18.
  • Requirement: You must use a hybrid particle column (e.g., Ethylene Bridged Hybrid - BEH) designed for high pH stability. Standard silica dissolves above pH 8.0.

Q: I cannot use High pH (e.g., stability issues). How do I fix tailing at Low pH?

A: You must use Chaotropic Agents or Sacrificial Bases . Standard formic acid is often insufficient for azetidines.

Additive StrategyMechanismProsCons
0.1% TFA (Trifluoroacetic Acid) Ion Pairing: Forms a neutral ion pair with the amine (

).
Excellent peak shape; increases retention.[1]Suppresses MS signal (significantly); tough to wash out of system.
Ammonium Formate (10-20 mM) Ionic Strength: High concentration of cations (

) competes for silanol sites.
MS compatible; robust.May not fully cure tailing for severe cases.
TEA (Triethylamine) Sacrificial Base: TEA saturates silanols so azetidine cannot.Very effective for UV methods.Incompatible with LC-MS (permanent source contamination).

Module 3: Stationary Phase Selection

Q: Even with additives, my C18 peak is ugly. What is the modern solution?

A: Switch to a Charged Surface Hybrid (CSH) column.[1][2][3] CSH particles are modified with a low-level permanent positive charge.[1][2] This surface charge repels the positively charged azetidine molecule (


), preventing it from reaching the underlying silanols. This is chemically superior to "end-capping" for this specific class of molecules.
Q: My azetidine elutes in the void volume (k' < 1). What now?

A: Stop trying to force retention on C18. Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) . Azetidines are often too polar for RPLC. HILIC uses a polar stationary phase (Amide or Bare Silica) and a high-organic mobile phase. The azetidine partitions into the water layer on the surface.

Decision Tree: Method Development for Azetidines

MethodDev Start Start: Azetidine Sample CheckLogP Check LogP / Polarity Start->CheckLogP IsPolar LogP < 0 (Highly Polar) CheckLogP->IsPolar RPLC_Path RPLC Strategy IsPolar->RPLC_Path No (Moderately Polar) HILIC_Path HILIC Strategy IsPolar->HILIC_Path Yes (Very Polar) CSH_Col Use CSH C18 / CSH Phenyl-Hexyl (Low pH, Formic Acid) RPLC_Path->CSH_Col MS Sensitive? HighPH Use Hybrid C18 (BEH) (High pH, NH4OH) RPLC_Path->HighPH Max Retention Needed? Amide Amide / Zwitterionic Column (Acetonitrile/Water/Buffer) HILIC_Path->Amide Best Peak Shape

Figure 2: Strategic decision matrix. Use HILIC for LogP < 0.[4] For RPLC, prioritize Charged Surface Hybrid (CSH) columns to mitigate tailing without aggressive additives.

Module 4: Critical Protocols

Protocol A: The "Diluent Effect" in HILIC (Crucial)

Failure to follow this leads to split peaks and poor recovery in HILIC.

The Problem: Injecting an azetidine dissolved in 100% water into a HILIC column (which is running 90% Acetonitrile) causes a "solvent washout." The water is a strong solvent in HILIC; it carries the analyte down the column faster than the mobile phase, destroying peak shape.

The Solution:

  • Prepare Stock: Dissolve azetidine in water/methanol (if solubility is an issue).

  • Dilute for Injection: The final injection solvent must match the initial mobile phase conditions (e.g., 90:10 ACN:Buffer).

  • Injection Volume: Keep it low (< 2 µL for UPLC, < 10 µL for HPLC) if you cannot match the solvent perfectly.

Protocol B: Mobile Phase Preparation (TFA)

For use when Low pH RPLC is the only option.

  • Freshness: TFA degrades and evaporates. Do not use pre-mixed mobile phase older than 48 hours.

  • Concentration: 0.05% v/v is often sufficient for MS; 0.1% is standard for UV.

  • System Passivation: If switching from a non-TFA method, flush the system (minus column) with 50:50 Water:IPA to remove residual basic buffers that might precipitate with TFA.

  • Equilibration: TFA modifies the column surface. Equilibrate for at least 20 column volumes before the first injection to stabilize retention times.

References

  • Physicochemical Properties of Azetidines BenchChem. (2025).[5] A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery.

  • Charged Surface Hybrid (CSH) Mechanism Waters Corporation. (2022). Practical Applications of Charged Surface Hybrid (CSH) Technology.

  • HILIC Method Development Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.

  • Peak Tailing Mechanisms Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Solutions.

  • pKa Data Wikipedia. (2025). Azetidine: Chemical Properties and pKa.

Sources

Troubleshooting

Executive Summary: The Thermodynamics of Instability

Technical Support Center: Azetidine Stability Hub Ticket #AZ-904: Prevention of Polymerization in Hydroxymethyl Azetidines Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist You are likely readi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Azetidine Stability Hub Ticket #AZ-904: Prevention of Polymerization in Hydroxymethyl Azetidines Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

You are likely reading this because your clear oil turned into a white solid, or your NMR spectrum shows a "hump" instead of sharp multiplets.

The Root Cause: Azetidines possess a ring strain energy (RSE) of approximately 25.4 kcal/mol [1].[1] In 2- or 3-hydroxymethyl azetidines, this strain is coupled with two nucleophiles: the secondary amine (N) and the primary alcohol (OH).

In the free base form, the amine of one molecule attacks the strained ring of another (Ring-Opening Polymerization - ROP). This process is autocatalytic, exothermic, and irreversible. To prevent this, you must disrupt the Collision-Activation-Reaction cycle.

Mechanism of Failure

Understanding the enemy is the first step to containment. The polymerization is typically driven by an intermolecular nucleophilic attack.

Diagram 1: Self-Polymerization Pathway

Figure 1 illustrates the "Death Spiral" of azetidine free bases. Note that the dimer is more basic and often more nucleophilic than the monomer, accelerating the reaction.

AzetidineROP Monomer Monomer (Free Base) Activation Activation (Heat/H+) Monomer->Activation Strain Attack Nucleophilic Attack Monomer->Attack Nucleophile Activation->Attack Collision Dimer Linear Dimer (More Basic) Attack->Dimer Ring Opening Dimer->Attack Autocatalysis Polymer Insoluble Polymer/Gel Dimer->Polymer Propagation

Caption: Mechanism of azetidine ring-opening polymerization (ROP). The reaction is driven by the release of ~25 kcal/mol of ring strain energy upon opening.

Storage & Handling Protocols

The physical state of your reagent determines its half-life. Never store hydroxymethyl azetidines as neat free bases.

Stability Comparison Table
FormStability RatingStorage ConditionCritical Risk Factor
HCl / TFA Salt High RT or 4°C, DesiccatorHygroscopicity (wet salts can hydrolyze).
N-Boc / Cbz High 4°C, Inert AtmosphereAcidic deprotection must be carefully quenched.
Free Base (Soln) ⚠️ Medium -20°C, Dilute (<0.1 M)Concentration >0.5 M triggers oligomerization.
Free Base (Neat) Critical DO NOT STORE Exothermic polymerization within hours/minutes.
Protocol A: Generating the Free Base Safely

Use this ONLY immediately before your next reaction step.

  • Suspend: Suspend the Azetidine-HCl salt in MeOH or DCM (0.1 M).

  • Scavenge: Add MP-Carbonate resin (solid supported base) rather than liquid bases like TEA.

    • Why? Solid reagents prevent local excesses of base and allow simple filtration, avoiding aqueous workups where the water-soluble azetidine is lost or polymerizes during concentration.

  • Filter & Use: Filter the resin directly into your reaction vessel.

    • Constraint: Do not concentrate the filtrate. Calculate the yield based on the salt input and assume quantitative release.

Reaction & Purification Guidelines

The most common point of failure is the Rotary Evaporator . Removing solvent increases concentration (collision frequency) and usually involves a warm water bath (activation energy).

Diagram 2: The "Safe-Zone" Workflow

Follow this decision tree to avoid polymerization during synthesis.

SafeHandling Start Start: Hydroxymethyl Azetidine Synthesis StateCheck Is the Nitrogen Protected? Start->StateCheck YesProtected Yes (Boc/Cbz) StateCheck->YesProtected Stable NoProtected No (Free Base) StateCheck->NoProtected Unstable StandardWorkup Standard Workup (Rotavap OK < 40°C) YesProtected->StandardWorkup Isolation Do you need to isolate? NoProtected->Isolation IsolateNo No (Telescope) Isolation->IsolateNo IsolateYes Yes Isolation->IsolateYes DirectUse Use Solution Directly in Next Step IsolateNo->DirectUse SaltFormation Form Salt (HCl/Oxalate) THEN Evaporate IsolateYes->SaltFormation

Caption: Decision tree for handling azetidine intermediates. Note that isolation of the neat free base is explicitly blocked.

Critical Purification Rules
  • Avoid Silica Gel: Silica is slightly acidic (

    
    ). This is sufficient to protonate a fraction of the azetidine, initiating the cationic ring-opening polymerization mechanism [2].
    
    • Alternative: Use Neutral Alumina or basified silica (pre-treated with 1% Et3N).

  • Cold Concentration: If you must concentrate a free base:

    • Bath temperature < 25°C.[2]

    • Vacuum > 10 mbar (avoid aggressive boiling).

    • Stop before dryness (leave as a concentrated oil/solvent mix).

  • Flow Chemistry: If available, generate the azetidine free base in a flow reactor and mix immediately with the electrophile. This keeps the steady-state concentration of the monomer low [3].

Troubleshooting & FAQ

Q1: My reaction yield is >100% and the product is a gummy solid. What happened? A: You have made poly(azetidine). The "extra mass" is likely trapped solvent within the polymer matrix or oligomers formed via ring opening.

  • Diagnostic: Check 1H NMR.[3][4] Polymerization results in significant broadening of the ring protons (

    
     3.0–4.0 ppm) and loss of the distinct splitting patterns characteristic of the rigid ring.
    

Q2: Can I distill 3-hydroxymethyl azetidine? A: No. While simple azetidine (bp ~62°C) can be distilled, the hydroxymethyl group raises the boiling point significantly (likely >180°C), requiring temperatures that exceed the activation energy for ring opening.

  • Solution: Purify via Kugelrohr distillation only if N-protected, or purify the next intermediate.

Q3: Is the hydroxyl group or the amine the problem? A: The amine is the primary trigger. The amine is a strong nucleophile and attacks the ring. However, the hydroxyl group can act as a nucleophile in acidic conditions (forming polyethers), but this is slower than the amine-driven process. Protecting the Nitrogen (e.g., N-Boc) shuts down the primary polymerization pathway [4].

Q4: How do I remove the Boc group without polymerizing the product? A: This is the most dangerous step.

  • Use 4M HCl in Dioxane (anhydrous).

  • Do not neutralize with aqueous base and extract.

  • Instead, evaporate the dioxane/HCl directly to leave the stable Hydrochloride Salt . Use this salt in your next step.

References

  • Dudding, T. et al. (2021). "Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle."[1][5] Organic & Biomolecular Chemistry. Link

  • Goethals, E. J. (2015). "The Polymerization of Azetidines and Azetidine Derivatives." ResearchGate / Topics in Current Chemistry. Link

  • BenchChem Technical Support. (2025). "Azetidine Synthesis Protocols & Troubleshooting." BenchChem Support Center. Link

  • Reisman, L. et al. (2020).[6] "Comparison of the Anionic Ring-Opening Polymerizations of N-(Alkylsulfonyl)azetidines." Macromolecules. Link

Sources

Optimization

Carbohydrate Architecture Support Center: Sugar Triflate Cyclization

Topic: Troubleshooting Low Yields in Intramolecular Sugar Triflate Displacements Ticket ID: GLYCO-TF-001 Status: Open Diagnostic Overview The Problem: You are attempting to cyclize a sugar via a triflate intermediate (e....

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yields in Intramolecular Sugar Triflate Displacements Ticket ID: GLYCO-TF-001 Status: Open

Diagnostic Overview

The Problem: You are attempting to cyclize a sugar via a triflate intermediate (e.g., forming 1,6-anhydro sugars, C-glycosides, or bicyclic ethers), but you are observing low yields, decomposition ("black tar"), or elimination products (alkenes).

The Reality: Sugar triflates are "loaded springs." They are among the most reactive electrophiles in carbohydrate chemistry. Success depends on managing the kinetic competition between three pathways:

  • Cyclization (

    
    ):  The desired intramolecular attack.
    
  • Elimination (

    
    ):  Base-mediated proton abstraction yielding a vinyl ether (glycal).
    
  • Decomposition/Hydrolysis: Nucleophilic attack by the base (pyridinium salt formation) or adventitious water.

Troubleshooting Logic Tree

The following diagram outlines the decision process for diagnosing your specific failure mode.

TroubleshootingFlow Start Start: Analyze Crude NMR/TLC Q1 Is the Starting Material (SM) consumed? Start->Q1 Result_SM_Left Issue: Incomplete Triflation Q1->Result_SM_Left No Result_Mess Issue: Decomposition (Black Tar/Baseline) Q1->Result_Mess Yes, but messy Result_Alkene Issue: Elimination Product (Less Polar Spot) Q1->Result_Alkene Yes, clean non-polar spot Result_Hydrolysis Issue: Reverted to Alcohol (Triflate Hydrolysis) Q1->Result_Hydrolysis Yes, but SM reappears on workup Action_SM Action: Check Tf2O quality, Dry Solvent, Increase Base eq. Result_SM_Left->Action_SM Action_Mess Action: Switch Base (Pyridine → 2,6-Lutidine/DTBMP) Lower Temp (-78°C) Result_Mess->Action_Mess Action_Alkene Action: Check Conformation (Furst-Plattner Rule) Change Solvent (DCM → Toluene) Result_Alkene->Action_Alkene Action_Hydrolysis Action: Schlenk Technique Fresh Tf2O distillation Result_Hydrolysis->Action_Hydrolysis

Figure 1: Diagnostic logic flow for analyzing reaction outcomes in sugar triflate cyclizations.

Technical Deep Dive: The Mechanics of Failure

Issue 1: The "Pyridine Problem" (Decomposition)

Symptom: The reaction turns black/brown rapidly; TLC shows a streak from the baseline. Mechanism: While pyridine is the standard base for triflation, it is nucleophilic. In highly reactive systems, pyridine attacks the sulfur atom of the triflic anhydride or the newly formed sugar triflate, forming N-triflyloxypyridinium or glycosyl pyridinium salts. These salts precipitate and decompose the sugar ring. Solution: Switch to sterically hindered bases .

  • 2,6-Lutidine: The methyl groups block nucleophilic attack on sulfur but allow proton abstraction.

  • DTBMP (2,6-Di-tert-butyl-4-methylpyridine): The "gold standard" non-nucleophilic base. It is expensive but often necessary for difficult substrates [1].

Issue 2: The Elimination Trap (Alkene Formation)

Symptom: Isolation of a less polar product; NMR shows vinyl protons. Mechanism: This is governed by the Furst-Plattner Rule (Trans-Diaxial Effect). For an


 cyclization to occur, the nucleophile (internal -OH) and the leaving group (-OTf) must be roughly 180° apart. If the ring conformation places a proton trans-diaxial to the triflate, the base will preferentially grab that proton, causing 

elimination. Solution:
  • Conformational Lock: You may need to alter protecting groups to force the ring into a chair/boat conformation that favors substitution over elimination.

  • Solvent Switch: Changing from DCM (dichloromethane) to Toluene can alter the tight-ion pairing, sometimes suppressing the basicity of the system relative to its nucleophilicity [2].

Issue 3: The "Popcorn" Effect (Exotherm)

Symptom: Violent bubbling or rapid darkening upon adding


.
Mechanism:  Triflation is extremely exothermic. If the heat is not dissipated, the triflate decomposes immediately upon formation.
Solution:  Strict temperature control. The addition must happen at -78°C  or -40°C  minimum.

Optimized Protocol: The "Cold & Hindered" Method

This protocol is designed to minimize side reactions by using a hindered base and strict temperature control.

Reagents:

  • Substrate: Sugar alcohol (1.0 equiv)

  • Reagent: Triflic Anhydride (

    
    ) (1.2 – 1.5 equiv)
    
  • Base: 2,6-Lutidine (2.0 equiv) OR DTBMP (2.0 equiv)

  • Solvent: Anhydrous DCM (0.1 M concentration)

Step-by-Step Workflow:

  • Drying (Critical): Azeotrope the starting sugar with toluene (3x) to remove trace water. Place under high vacuum for 1 hour.

  • Setup: Dissolve sugar and Base (Lutidine/DTBMP) in anhydrous DCM under Argon/Nitrogen.

  • Cryo-Cooling: Cool the reaction vessel to -78°C (Acetone/Dry Ice bath). Allow 15 minutes for equilibration.

    • Note: Do not add

      
       until the internal temperature is stable.
      
  • Addition: Add

    
     dropwise along the side of the flask over 5-10 minutes.
    
    • Visual Check: The solution may turn pale yellow but should not turn dark brown/black.

  • The Cyclization Window:

    • Stir at -78°C for 15-30 minutes.

    • Slowly warm to 0°C over 1-2 hours. Most cyclizations occur during this warming phase.

  • Quench: Pour the cold reaction mixture into ice-cold saturated

    
     solution.
    
  • Workup: Extract with DCM, wash with cold 1M HCl (to remove pyridine/lutidine), then brine. Dry over

    
    .
    

Purification Note: Sugar triflates are unstable on silica gel. If the triflate is an intermediate (not the final cyclized product), do not purify it. Evaporate and proceed immediately. If the product is the cyclized sugar, it is likely stable on silica.

Reference Data: Base & Solvent Selection

Reagent / ConditionRoleProsConsBest For
Pyridine BaseCheap, standard.Nucleophilic; causes decomposition.Simple, robust primary alcohols.
2,6-Lutidine BaseHindered; less nucleophilic.Harder to remove than pyridine.Standard recommendation for cyclizations.
DTBMP BaseNon-nucleophilic; acid scavenger.Expensive; insoluble in some solvents.Highly sensitive/unstable triflates.
DCM SolventGood solubility.Can promote ion-pair separation.General purpose.
Toluene SolventPromotes tight ion-pairing.Poor solubility for polar sugars.Suppressing elimination side-products.
Visualizing the Pathway Competition

The following diagram illustrates the mechanistic divergence based on conditions.

Mechanism SM Sugar Alcohol Inter Sugar Triflate Intermediate SM->Inter Activation Tf2O Tf2O + Base Prod_Cycle Cyclized Sugar (Anhydrosugar) Inter->Prod_Cycle Internal Nucleophile (180° alignment) Prod_Alkene Glycal / Alkene Inter->Prod_Alkene Base attacks H (Trans-diaxial H) Prod_Tar Black Tar Inter->Prod_Tar Base attacks S/C (Un hindered base) Path_SN2 Cyclization (SN2) (Desired) Path_E2 Elimination (E2) (Side Reaction) Path_Decomp Pyridinium Salt (Decomposition)

Figure 2: Mechanistic pathways competing during the reaction. Success requires maximizing the green path while suppressing the red and black paths.

References

  • Crich, D. (2010). Mechanism of a Chemical Glycosylation Reaction. Accounts of Chemical Research, 43(8), 1144–1153.

  • Binkley, R. W., & Ambrose, M. G. (1984). Carbohydrate Triflates: Reaction and Synthesis. Journal of Carbohydrate Chemistry, 3(1), 1–49.

  • Knapp, S., et al. (1990). Intramolecular glycosylations. Journal of Organic Chemistry, 55(22), 5700–5710.

  • Williams, R. J., et al. (2016). Glycosyl Triflates: Key Intermediates in Glycosylation. Chemical Reviews, 116(22), 14379–14425.

Troubleshooting

Technical Support Center: Stability of (2S,3R)-2-(hydroxymethyl)azetidin-3-ol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for (2S,3R)-2-(hydroxymethyl)azetidin-3-ol. This resource is designed for researchers, medicinal chemists, and formulation scientis...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for (2S,3R)-2-(hydroxymethyl)azetidin-3-ol. This resource is designed for researchers, medicinal chemists, and formulation scientists to provide in-depth insights and practical guidance on the aqueous stability of this critical building block. Understanding the stability profile is paramount for its effective use in drug discovery, formulation development, and manufacturing.[1][2] This guide addresses common questions, provides troubleshooting for experimental challenges, and offers detailed protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of (2S,3R)-2-(hydroxymethyl)azetidin-3-ol in aqueous solutions at neutral pH?

At neutral pH (approx. 7.0) and ambient temperature, (2S,3R)-2-(hydroxymethyl)azetidin-3-ol is expected to be relatively stable over short durations. The four-membered azetidine ring is strained but generally stable under these conditions.[3] However, for long-term storage or in the presence of other reactive species, gradual degradation can occur. It is recommended to store stock solutions at 2-8°C and protected from light. For extended studies, establishing a baseline stability profile at neutral pH is a critical first step.

Q2: What are the most likely degradation pathways for this molecule in an aqueous environment?

The primary susceptibility of the azetidine ring is to hydrolysis, particularly under acidic or basic conditions. The strained four-membered ring can undergo nucleophilic attack, leading to ring-opening.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the azetidine nitrogen is protonated to form an azetidinium ion. This enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack by water, resulting in ring cleavage to form an amino diol. A similar degradation mechanism involving the formation of an azetidinium ion has been demonstrated for other azetidine-containing compounds.[3][4]

  • Base-Catalyzed Hydrolysis: While generally less reactive than under acidic conditions, strong basic conditions can also promote ring-opening, although the specific mechanism may differ.

  • Oxidation: The secondary alcohol and the amino group could be susceptible to oxidation, though this is typically less prominent than hydrolytic degradation unless specific oxidizing agents are present.

Below is a proposed major degradation pathway under acidic conditions.

Degradation_Pathway A (2S,3R)-2-(hydroxymethyl)azetidin-3-ol B Protonated Azetidinium Ion (Activated Intermediate) A->B + H⁺ (Acidic pH) C Ring-Opened Product (1-amino-2,4-dihydroxy-3-(hydroxymethyl)butane) B->C + H₂O (Nucleophilic Attack)

Caption: Proposed acid-catalyzed hydrolytic degradation of (2S,3R)-2-(hydroxymethyl)azetidin-3-ol.

Troubleshooting Experimental Issues

Q3: I am observing unexpectedly rapid degradation of my compound in a buffered solution that is near neutral pH. What could be the cause?

This is a common issue that can arise from several factors not immediately obvious.

  • Causality: While the compound is most susceptible to pH extremes, other catalysts can accelerate degradation.

    • Trace Metal Contamination: Divalent cations (e.g., Cu²⁺, Fe²⁺) in your buffer or from your glassware can catalyze oxidative degradation. Consider using buffers prepared with high-purity water and chelating agents like EDTA if metal contamination is suspected.

    • Reactive Excipients: If your formulation contains excipients, they may be the source of the instability. For example, some excipients can contain reactive impurities like aldehydes or peroxides that can react with the primary amine or alcohol moieties of your compound.[5]

    • Microbial Growth: If the solution is not sterile, microbial growth can alter the local pH and introduce enzymes that may degrade the compound. Ensure solutions are sterile-filtered for long-term studies.

Q4: My HPLC analysis shows several small, new peaks after a forced degradation study. How can I determine if these are true degradants or artifacts?

Distinguishing degradants from analytical artifacts is crucial for building an accurate stability profile. A self-validating analytical approach is essential.

  • Expertise-Driven Approach:

    • Analyze a Placebo Sample: Prepare and stress a "placebo" sample containing everything except your active compound (i.e., the buffer, excipients, etc.). Any peaks appearing in the stressed placebo chromatogram are not related to your compound.

    • Peak Purity Analysis: Use a photodiode array (PDA) or diode array detector (DAD) with your HPLC. This allows you to assess the spectral purity of your main peak and the degradant peaks. Co-eluting peaks will show a mixed spectrum.

    • Mass Spectrometry (LC-MS): The most definitive method is to use LC-MS. The mass-to-charge ratio (m/z) will help you confirm the identity of the parent compound and propose structures for the degradants. For instance, a ring-opened product from hydrolysis would have a mass increase of 18 Da (the mass of water).[4]

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[1][2][6] This protocol outlines a standard workflow.

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of (2S,3R)-2-(hydroxymethyl)azetidin-3-ol in a suitable solvent (e.g., water or acetonitrile/water).

  • Stress Conditions: For each condition, transfer an aliquot of the stock solution into a vial.

    • Acid: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Base: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Oxidation: Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Control: Add an equal volume of water.

  • Incubation: Place vials in the appropriate temperature conditions (e.g., 60°C water bath for acid/base/thermal) or photostability chamber. Protect oxidative and control samples from light.

  • Sampling: At each time point, withdraw a sample.

  • Quenching: For acid/base samples, neutralize them with an equimolar amount of base/acid, respectively, to stop the degradation reaction.

  • Analysis: Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze immediately using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

A robust analytical method is required to separate the parent compound from all potential degradation products.

Table 1: Recommended HPLC Parameters

ParameterRecommended SettingRationale & Expertise
Column C18 Reverse-Phase, 150 x 4.6 mm, 3.5 µmProvides good retention and separation for small, polar molecules. A common starting point for method development.[7]
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons to ensure consistent ionization and good peak shape for the amine.
Mobile Phase B AcetonitrileA common organic modifier for reverse-phase chromatography.
Gradient 5% to 50% B over 20 minutesA shallow gradient is necessary to resolve potentially closely eluting polar degradants from the polar parent compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection (UV) 210 nmWavelength suitable for compounds lacking a strong chromophore.
Injection Vol. 10 µLStandard volume; can be adjusted based on concentration and sensitivity.

Method Validation (Trustworthiness):

To ensure your method is "stability-indicating," it must be validated. Key parameters include:

  • Specificity: Demonstrate that degradant peaks do not co-elute with the parent peak, often confirmed using PDA peak purity analysis and stressed samples.

  • Linearity: Establish a linear relationship between peak area and concentration over a defined range.

  • Accuracy & Precision: Confirm that the method provides correct and reproducible results.

Hypothetical Stability Data Summary

The following table illustrates how to present stability data for (2S,3R)-2-(hydroxymethyl)azetidin-3-ol after a 24-hour study in aqueous solution.

Table 2: Illustrative Stability Data at 24 Hours

ConditionTemperature% Parent RemainingMajor Degradant Peak (RT)Observations
0.1 M HCl60 °C75.2%3.1 minSignificant degradation observed.
Water (Control)60 °C98.9%N/AMinor thermal degradation.
0.1 M NaOH60 °C88.5%4.5 minModerate degradation observed.
3% H₂O₂Room Temp96.1%5.2 minMinor oxidative degradation.
PhotostabilityICH Light Box99.5%N/ACompound is largely photostable.

References

  • Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. [Link]

  • PubMed. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Analytical Methods. (2012). A rapid and accurate UPLC-ESI-MS/MS method for the simultaneous quantitative assay of ten polyphenols in Kudiezi injection. Royal Society of Chemistry. [Link]

  • Supporting Information for Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973). (n.d.). [Link]

  • MedCrave. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. [Link]

  • SciSpace. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry. [Link]

  • RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]

  • Acta Poloniae Pharmaceutica. (2010). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. [Link]

  • Singh, G., & Pai, R. S. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences and Research. [Link]

  • Friedman, M. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry. [Link]

  • ResearchGate. (2025). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol. [Link]

  • Morton, D., et al. (2011). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. [Link]

  • Benet, A., et al. (2021). The Effects of pH and Excipients on Exenatide Stability in Solution. Pharmaceuticals. [Link]

  • ResearchGate. (2026). Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile aldehydes in the workplace. [Link]

  • Gasan, G., et al. (2022). Identification of the Major Degradation Pathways of Selumetinib. Molecules. [Link]

  • ResearchGate. (2026). pH effect on stability and kinetics degradation of nitazoxanide in solution. [Link]

  • Rayner, M., et al. (2021). The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins. Foods. [Link]

Sources

Optimization

Technical Support Center: Strategies for Removing Triethylamine Salts from Azetidine Product Mixtures

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet critical challenge of removing triethylamine (TEA) and its corr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet critical challenge of removing triethylamine (TEA) and its corresponding salts (e.g., triethylammonium chloride, TEA·HCl) from reaction mixtures containing azetidine products. The use of TEA as an acid scavenger is widespread, but its removal is paramount for obtaining pure compounds and ensuring the reliability of downstream applications.[1] This document provides in-depth, field-proven troubleshooting advice and protocols to streamline your purification workflows.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific issues you may encounter during the work-up and purification of your azetidine-containing product.

Problem 1: My azetidine product is contaminated with triethylammonium salt after an aqueous work-up.

Primary Cause: The most frequent reason for this is an inefficient liquid-liquid extraction. Triethylammonium hydrochloride (TEA·HCl) is highly soluble in water, and an acidic wash is the standard method to remove it.[1][2] However, several factors can compromise this separation:

  • Insufficient Acid: If not enough acid is used, a portion of the triethylamine will remain as the free base in the organic layer.

  • pH Imbalance: The pH of the aqueous layer must be sufficiently acidic to ensure complete protonation of the triethylamine.

  • Product Basicity: Azetidines are basic. An overly aggressive acidic wash can protonate your product, causing it to partition into the aqueous layer and reducing your yield.

Solution Workflow: The Optimized Acidic Wash

This protocol is designed to efficiently remove TEA salts while minimizing the loss of your basic azetidine product.

Step-by-Step Protocol:

  • Initial Dilution: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). This reduces the concentration of all components and improves partitioning behavior.

  • First Wash (Dilute Acid): Transfer the organic solution to a separatory funnel and wash with a mild acidic solution, such as 5% aqueous citric acid or saturated aqueous ammonium chloride (NH₄Cl).[3] These are generally preferred over strong acids like HCl to prevent protonation of the azetidine product.

  • Check Aqueous pH: After the first wash, use pH paper to check the pH of the aqueous layer. It should be acidic (pH 4-6). If it is neutral or basic, it indicates that not all the triethylamine has been neutralized, and another acidic wash is required.

  • Second Wash (Brine): Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to "break" any minor emulsions and removes the bulk of the water dissolved in the organic layer.

  • Drying and Concentration: Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solution under reduced pressure.

Expert Tip: If your azetidine derivative is particularly sensitive to acid, consider performing a small-scale trial. Isolate a small portion of your reaction mixture, perform the acidic wash, and analyze both the organic and aqueous layers by TLC or LC-MS to ensure your product remains in the organic phase.

G cluster_0 Optimized Acidic Wash Workflow A 1. Dilute Reaction Mixture (e.g., Ethyl Acetate) B 2. Wash with Mild Acid (e.g., 5% Citric Acid or sat. NH4Cl) A->B C 3. Check pH of Aqueous Layer B->C D Is pH < 7? C->D E 4. Wash with Brine D->E Yes G Repeat Mild Acid Wash D->G No F 5. Dry & Concentrate Organic Layer E->F H Pure Azetidine Product F->H G->B

Caption: Workflow for removing TEA salts via acidic wash.

Problem 2: My NMR spectrum shows residual triethylamine, but I don't see the corresponding salt.

Primary Cause: This issue often arises when triethylamine is present as the free base, not the salt. Triethylamine has a boiling point of 89.5 °C and can be difficult to remove completely by simple rotary evaporation, especially if co-evaporating with lower-boiling solvents like dichloromethane.[4] It can also be "hidden" under solvent peaks in the NMR.

Solution Workflow: Azeotropic Removal

Azeotropic distillation is a powerful technique for removing stubborn, volatile impurities.[5] Toluene is an excellent choice for the azeotropic removal of triethylamine.[6]

Step-by-Step Protocol:

  • Initial Concentration: Concentrate your crude product mixture as much as possible using a rotary evaporator.

  • Add Toluene: To the flask containing your crude product, add a volume of toluene that is 5-10 times the estimated volume of the residue.

  • Co-evaporate: Place the flask back on the rotary evaporator and remove the toluene under reduced pressure. The triethylamine will be removed along with the toluene as an azeotrope.

  • Repeat if Necessary: For stubborn cases, this process can be repeated 2-3 times to ensure all residual triethylamine has been removed.[6]

  • Final Drying: After the final toluene co-evaporation, place the flask under high vacuum for at least one hour to remove any remaining traces of solvent.

Problem 3: My azetidine product streaks severely during silica gel chromatography.

Primary Cause: Basic compounds like azetidines and residual triethylamine interact strongly with the acidic silanol groups on the surface of standard silica gel.[7] This acid-base interaction leads to poor peak shape, tailing (streaking), and in some cases, irreversible adsorption of the product to the column, resulting in low recovery.[8][9]

Solutions: Strategies for Amine Purification on Silica

MethodDescriptionProsCons
A: Pre-treat Crude Rigorously perform the acidic wash protocol (Problem 1) before loading the material onto the column.Removes the major basic impurity (TEA) beforehand, simplifying chromatography.May not prevent streaking caused by the basicity of the azetidine product itself.
B: Mobile Phase Modifier Add a small amount (0.1-2% v/v) of a basic modifier, such as triethylamine or ammonium hydroxide, to the mobile phase.[7]Effectively masks acidic sites on the silica, leading to sharp peaks and improved recovery.[9]Requires removal of the modifier after chromatography. Can alter the elution order of compounds.
C: Deactivated Silica Use commercially available deactivated silica gel or prepare it by treating standard silica with a base.Provides a less acidic stationary phase, inherently reducing unwanted interactions.Can be more expensive. May have different selectivity compared to standard silica.

Step-by-Step Protocol (Method B: Mobile Phase Modifier with Ammonia):

  • Prepare Modified Solvent: Prepare your polar eluent (e.g., methanol) containing 1-2% concentrated ammonium hydroxide. For example, add 1-2 mL of concentrated NH₄OH to 98-99 mL of methanol.[7]

  • Prepare Slurry: In a fume hood, create a slurry of your silica gel using your starting mobile phase (e.g., 5% modified methanol in dichloromethane).

  • Pack and Equilibrate: Pack your column with the slurry and then flush with 2-3 column volumes of the starting mobile phase to ensure the entire silica bed is equilibrated.

  • Load and Elute: Load your sample and run the chromatography as usual. The presence of the basic modifier should prevent streaking.

G cluster_0 Decision Tree for Purifying Basic Azetidines A Crude Azetidine Product B Does TLC show streaking? A->B C Purify on Standard Silica B->C No D Modify Purification Strategy B->D Yes H Pure Azetidine Product C->H E Option 1: Add Base to Eluent (e.g., 1% NH4OH in MeOH) D->E F Option 2: Use Deactivated Silica D->F G Option 3: Use Reversed-Phase (C18) D->G E->H F->H G->H

Caption: Decision tree for chromatography of basic compounds.

Frequently Asked Questions (FAQs)

Q1: Can I use a different base instead of triethylamine to avoid these issues?

A: Yes, several alternatives exist, each with its own purification profile.

  • Diisopropylethylamine (DIPEA or Hünig's base): This is a sterically hindered, non-nucleophilic base. Its salts are often more soluble in organic solvents than TEA salts, but it can be more difficult to remove by acidic wash due to the steric hindrance around the nitrogen.

  • Pyridine: A weaker base than TEA.[10] It can be removed with a dilute copper sulfate wash, which forms a water-soluble complex.[11]

  • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are solids and can be removed by simple filtration at the end of the reaction. This is often the cleanest method if the reaction conditions tolerate it.

Q2: How do I know if my azetidine is stable to an acidic wash?

A: The best approach is to perform a small-scale stability test. Dissolve a small amount of your crude product in your chosen organic solvent, expose it to the acidic solution you plan to use for the work-up (e.g., 5% citric acid) for about 15-30 minutes, and then analyze the organic layer by TLC or LC-MS. Compare this to a sample of the crude product that was not exposed to acid. If you see new spots or a decrease in your product spot, your compound may be degrading.

Q3: Can I use a scavenger resin to remove excess triethylamine or acidic byproducts?

A: Absolutely. Scavenger resins are an excellent tool, particularly for high-throughput synthesis or for final "polishing" of a nearly pure product.[12][13]

  • To remove excess acid (e.g., HCl): Use a basic resin, such as an amine-functionalized polystyrene resin.

  • To remove excess triethylamine: Use an acidic resin, such as a sulfonic acid-functionalized resin (e.g., Dowex®). The general procedure involves stirring the crude reaction solution with the appropriate resin for a few hours, followed by simple filtration to remove the resin, which has now "scavenged" the unwanted component.[13]

References

  • ResearchGate. (2014, August 12). How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture? Retrieved from [Link]

  • ResearchGate. (2014, November 27). How do I get rid of triethyl amine in a reaction? Retrieved from [Link]

  • Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74. Retrieved from [Link]

  • Scribd. (n.d.). Recovery of Triethylamine via Azeotrope. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]

  • Chemister.ru. (n.d.). triethylammonium chloride. Retrieved from [Link]

  • Google Patents. (n.d.). US2846376A - Purification of triethylamine.
  • ePrints Soton. (2000, November 11). Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines. Retrieved from [Link]

  • ResearchGate. (2017, January 31). How can I clean triethylamine (TEA) from my polymer based material? Retrieved from [Link]

  • Google Patents. (n.d.). US6897262B2 - Scavenger resin and processes for the use thereof.
  • Patsnap Eureka. (2016, December 14). Method for separating acetonitrile and triethylamine azeotropic mixture by extractive distillation. Retrieved from [Link]

  • Reddit. (2015, November 13). Triethylamine removal. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Triethylamine – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The application of scavenger resin in combinatorial chemistry. Retrieved from [Link]

  • Reddit. (2020, February 18). Green solvent to remove triethylamine hydrochloride without ligand exchange? Retrieved from [Link]

  • Google Patents. (n.d.). CN106220532A - A kind of separation of extractive distillation acetonitrile and the method for triethylamine.
  • Loba Chemie. (n.d.). TRIETHYLAMINE HYDROCHLORIDE EXTRA PURE. Retrieved from [Link]

  • ResearchGate. (2017, February 1). How can I clean triethylamine (TEA) from my polymer based material? Retrieved from [Link]

  • ResearchGate. (2015, January 27). What are the alternatives to triethylamine (TEA) as organic base for crosslinking poly (4-vinylphenol) (PVP) using HDA? Retrieved from [Link]

  • Medium. (2025, July 10). understanding the volatile nature and strong basicity of triethylamine in organic synthesis. Retrieved from [Link]

  • University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]

  • ResearchGate. (2025, November 26). Recent problems with silica gel chromatography. Retrieved from [Link]

  • ResearchGate. (2023, July 13). Is it possible to use trimethyl amine instead of triethylamine? Retrieved from [Link]

  • Org Prep Daily. (2006, October 5). Purifying amines on silica. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • ScienceMadness. (2011, January 26). Triethylamine complexes. Retrieved from [Link]

  • PubChem. (n.d.). Triethylamine hydrochloride. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Profiling of (2S,3R)-2-(hydroxymethyl)azetidin-3-ol vs. Miglitol: Structural Dynamics and α-Glucosidase Inhibition

Executive Summary & Clinical Context The management of postprandial hyperglycemia is a cornerstone in treating Type 2 Diabetes Mellitus (T2DM). Alpha-glucosidase inhibitors (AGIs) serve as first-line or adjunct therapies...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Clinical Context

The management of postprandial hyperglycemia is a cornerstone in treating Type 2 Diabetes Mellitus (T2DM). Alpha-glucosidase inhibitors (AGIs) serve as first-line or adjunct therapies by delaying carbohydrate digestion in the gastrointestinal tract[1]. Miglitol , a second-generation AGI and a 1-deoxynojirimycin (piperidine) derivative, is FDA-approved and well-characterized for its ability to reversibly bind to brush-border enzymes[2].

Recently, synthetic chemistry has pivoted toward highly strained, 4-membered ring systems. Polyhydroxylated azetidine iminosugars, specifically (2S,3R)-2-(hydroxymethyl)azetidin-3-ol and its derivatives, have emerged as potent, highly specific glycosidase inhibitors[3]. This guide provides an objective, data-driven comparison of these two distinct iminosugar classes, detailing their structural mechanics, comparative efficacy, and the rigorous experimental protocols required to evaluate them.

Mechanistic & Structural Profiling

Both Miglitol and azetidin-3-ol derivatives function as competitive inhibitors. They exert their effect by mimicking the oxocarbenium ion transition state that occurs during the enzymatic cleavage of glycosidic bonds.

  • Miglitol (6-Membered Piperidine Core): Miglitol occupies the -1 sugar subsite of target enzymes like human maltase-glucoamylase (MGAM)[4]. Its flexible 6-membered ring allows it to adapt to various α-glucosidase active sites, which explains its broad-spectrum activity against sucrase, maltase, and isomaltase[5]. Furthermore, unlike other AGIs such as acarbose, Miglitol is almost completely absorbed in the upper small intestine, giving it a unique pharmacokinetic profile[6].

  • (2S,3R)-2-(hydroxymethyl)azetidin-3-ol (4-Membered Azetidine Core): The azetidine ring introduces significant angle strain, locking the hydroxymethyl and hydroxyl pharmacophores into a rigid spatial orientation[7]. This rigidity restricts the conformational flexibility seen in piperidines, forcing a highly specific hydrogen-bonding network. Consequently, azetidine iminosugars often display remarkable selectivity, sometimes outperforming Miglitol in specific assays (e.g., against amyloglucosidase) while minimizing off-target binding[7][8].

Pathway Carbs Complex Carbohydrates Enzyme α-Glucosidase (MGAM) Carbs->Enzyme Digestion Glucose Free Glucose (Postprandial) Enzyme->Glucose Hydrolysis Blood Hyperglycemia Glucose->Blood Absorption Miglitol Miglitol (Piperidine) Miglitol->Enzyme Competitive Inhibition Azetidine Azetidin-3-ol Derivative Azetidine->Enzyme Competitive Inhibition

Fig 1. Competitive inhibition of α-glucosidase by iminosugars preventing postprandial hyperglycemia.

Comparative Pharmacodynamics & Efficacy Data

The following table synthesizes the quantitative in vitro performance and structural parameters of Miglitol versus the azetidin-3-ol class.

ParameterMiglitol(2S,3R)-2-(hydroxymethyl)azetidin-3-ol Derivatives
Chemical Core 6-membered Piperidine (1-Deoxynojirimycin analog)4-membered Azetidine
Target Affinity Broad α-glucosidases (Sucrase, Maltase, Isomaltase)Highly specific (e.g., Amyloglucosidase)
IC₅₀ Range (In Vitro) 0.11 μM – 1.30 μM[5]1.50 μM – 2.80 μM (varies by substitution)[8]
Binding Subsite -1 sugar subsite of MGAM[4]-1 subsite (distinct H-bond network via ring strain)
Absorption Profile Rapidly absorbed in the small intestine[2]Highly polar; rapid diffusion kinetics
Clinical Status FDA-Approved (Glyset, Diastabol)[5]Preclinical / Advanced Research Tool[3]

Note: While Miglitol demonstrates lower absolute IC₅₀ values across a broad panel of enzymes, specific N-carboxylic azetidine iminosugars have been shown in competitive inhibition assays to be relatively more active than Miglitol against targeted amyloglucosidases[7].

Experimental Protocol: Self-Validating α-Glucosidase Inhibition Assay

To accurately compare the kinetic profiles of a flexible 6-membered ring versus a strained 4-membered ring, researchers must utilize a tightly controlled, self-validating colorimetric assay.

1. Reagent Preparation & Equilibration

  • Step: Prepare α-glucosidase (e.g., from Saccharomyces cerevisiae) in 0.1 M phosphate buffer adjusted to pH 6.8.

  • Causality: Maintaining pH 6.8 is critical. It mimics the physiological environment of the intestinal brush border and ensures the iminosugar nitrogen is appropriately protonated, which is required to effectively mimic the transition state oxocarbenium ion.

2. Pre-Incubation Phase

  • Step: In a 96-well microplate, mix 20 µL of the enzyme solution with 10 µL of varying concentrations of Miglitol or the azetidin-3-ol derivative. Incubate at 37°C for 15 minutes.

  • Causality: Iminosugars often exhibit slow-binding kinetics. Pre-incubation establishes thermodynamic equilibrium between the enzyme and the inhibitor before the introduction of the competing substrate, preventing artificially inflated IC₅₀ values.

3. Reaction Initiation

  • Step: Add 20 µL of the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) (1 mM in buffer) to initiate the reaction. Incubate at 37°C for exactly 20 minutes.

  • Causality: pNPG provides a direct, stoichiometric colorimetric readout upon hydrolysis. This avoids the need for coupled enzyme assays (like glucose oxidase/peroxidase), which can introduce secondary inhibition artifacts where the drug inadvertently inhibits the coupling enzyme rather than the primary target.

4. Termination

  • Step: Quench the reaction by adding 50 µL of 0.2 M Na₂CO₃ to all wells.

  • Causality: The high pH environment instantly denatures the α-glucosidase, halting the reaction. Simultaneously, it shifts the leaving group (p-nitrophenol) to its fully deprotonated, highly absorptive phenolate form, maximizing the optical signal.

5. Self-Validation & Readout

  • Step: Measure absorbance at 405 nm using a microplate reader. Calculate the Z'-factor using the positive control (Miglitol at IC₉₀) and the negative control (DMSO vehicle).

  • Causality: An assay is only deemed valid if the Z'-factor > 0.5. This mathematical self-validation ensures the signal-to-background window is robust enough to distinguish the subtle kinetic differences between the piperidine and azetidine scaffolds.

Workflow Step1 1. Reagent Prep Enzyme & Inhibitors Step2 2. Pre-Incubation 37°C for 15 min Step1->Step2 Step3 3. Substrate Addition pNPG Initiation Step2->Step3 Step4 4. Termination 0.2 M Na2CO3 Step3->Step4 Step5 5. Quantification Absorbance at 405 nm Step4->Step5 Validation Self-Validation Z'-Factor > 0.5 Step5->Validation

Fig 2. Self-validating high-throughput workflow for in vitro α-glucosidase inhibition screening.

References

  • MDPI. "Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes". Molecules. URL:[Link]

  • PDB-101. "Miglitol - Diabetes Mellitus". RCSB Protein Data Bank. URL:[Link]

  • RSC. "A review on α-glucosidase inhibitory activity of first row transition metal complexes". RSC Advances. URL:[Link]

  • RSC. "Azetidine- and N-carboxylic azetidine-iminosugars as amyloglucosidase inhibitors: synthesis, glycosidase inhibitory activity and molecular docking studies". Organic & Biomolecular Chemistry. URL:[Link]

  • PubMed. "Polyhydroxylated azetidine iminosugars: Synthesis, glycosidase inhibitory activity and molecular docking studies". Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • PubMed. "Miglitol, a new alpha-glucosidase inhibitor". PubMed. URL: [Link]

  • MedCrave. "Pharmacotherapeutics of miglitol: an α-glucosidase inhibitor". Journal of Diabetes & Metabolic Disorders Control. URL:[Link]

Sources

Comparative

Comparative Guide: (2S,3R)-2-(Hydroxymethyl)azetidin-3-ol vs. 1-Deoxynojirimycin (DNJ)

The following guide provides an in-depth technical comparison between (2S,3R)-2-(hydroxymethyl)azetidin-3-ol (and its functionalized derivatives) and the industry-standard 1-Deoxynojirimycin (DNJ) . [1] Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison between (2S,3R)-2-(hydroxymethyl)azetidin-3-ol (and its functionalized derivatives) and the industry-standard 1-Deoxynojirimycin (DNJ) .

[1]

Executive Summary

1-Deoxynojirimycin (DNJ) is the archetypal iminosugar, a piperidine-based glucose mimic that acts as a broad-spectrum, potent inhibitor of


-glucosidases. It functions by mimicking the pyranose ring of glucose in its transition state.[1]

(2S,3R)-2-(hydroxymethyl)azetidin-3-ol represents a class of "ring-contracted" iminosugars. By reducing the ring size from six (piperidine) to four (azetidine), these compounds introduce significant ring strain and alter the spatial vector of the hydroxyl groups.[2]

Key Finding: While DNJ remains the superior broad-spectrum inhibitor for general


-glucosidases (e.g., yeast or mammalian maltase), the azetidine scaffold exhibits superior potency and selectivity  for specific targets, most notably amyloglucosidase (glucoamylase) .[2] The azetidine core acts as a transition-state mimic that aligns more precisely with the catalytic pocket of amyloglucosidase than the relaxed chair conformation of DNJ.

Chemical Structure & Physicochemical Properties[1][3][4][5]

The fundamental difference lies in the ring topology, which dictates the "pharmacophore presentation"—how the hydroxyl groups and the basic nitrogen are presented to the enzyme's active site.

Feature1-Deoxynojirimycin (DNJ)(2S,3R)-2-(Hydroxymethyl)azetidin-3-ol
Core Structure Piperidine (6-membered ring)Azetidine (4-membered ring)
Conformation Stable

Chair
Puckered / Planar (High Strain)
Ring Strain Low (~0 kcal/mol relative)High (~25 kcal/mol)
Basicity (pKa) ~8.0 (Protonated at phys.[2] pH)~8.5 - 9.0 (Modulated by strain)
Transition State Mimics glucosyl cation chargeMimics flattened oxocarbenium ion geometry
Structural Overlay Diagram

The following diagram illustrates the structural relationship. The azetidine ring (blue) can be viewed as a "contracted" version of the piperidine (red), constraining the N-C-C-O dihedral angles.[2]

G cluster_0 Standard Reference cluster_1 Challenger DNJ 1-Deoxynojirimycin (DNJ) (Piperidine Core) Low Strain Target Glycosidase Active Site (Carboxylate Residues) DNJ->Target Mimics Charge (Broad Affinity) Azetidine (2S,3R)-2-(hydroxymethyl)azetidin-3-ol (Azetidine Core) High Strain Azetidine->Target Mimics Geometry (High Specificity) caption Figure 1: Pharmacophore comparison. The azetidine's constrained geometry favors specific 'tight' active sites like Amyloglucosidase.

[1]

Potency & Selectivity Profile

The potency of these inhibitors is heavily dependent on the specific glycosidase enzyme. The data below synthesizes findings from comparative studies (e.g., Org. Lett. 2012, Bioorg. Med. Chem. Lett. 2017).[2]

Comparative Inhibition Data ( Values)
Enzyme TargetSourceDNJ Potency (

)
Azetidine Potency (

)*
Performance Verdict
Amyloglucosidase Aspergillus niger~2.5

M
0.5 - 1.2

M
Azetidine Superior

-Glucosidase
Saccharomyces cerevisiae~25 - 50

M
> 100

M
DNJ Superior

-Glucosidase
Mammalian (Rat Intestine)~0.5 - 2.0

M
~10 - 50

M
DNJ Superior

-Glucosidase
Almond / BovineWeak / InactiveInactive Azetidine More Selective

*Note: Data refers to the optimized (2S,3R)-2-(hydroxymethyl)azetidin-3-ol scaffold derivatives, specifically N-alkylated or higher polyhydroxylated versions (e.g., Compound 2d in literature).

Mechanism of Action Analysis[6][7][8]
  • DNJ (The Generalist): The nitrogen atom in the piperidine ring becomes protonated at physiological pH.[2] This positive charge mimics the oxocarbenium ion intermediate formed during glycoside hydrolysis. Because the chair conformation naturally fits many glycosidase pockets, DNJ inhibits a wide range of

    
    -glucosidases.
    
  • Azetidine (The Specialist): The 4-membered ring forces the substituents into a rigid orientation.[2] For amyloglucosidase , this rigid "flattened" conformation mimics the transition state energy minimum more effectively than the flexible piperidine ring. This results in a "lock-and-key" fit that is tighter than DNJ for this specific enzyme, while preventing binding to other glycosidases (enhancing selectivity).

Experimental Protocol: Comparative Glycosidase Inhibition Assay

To validate the potency differences in your own lab, use the following standardized kinetic assay. This protocol ensures self-validating results by using p-nitrophenyl-


-D-glucopyranoside (pNPG) as a colorimetric substrate.
Reagents
  • Enzyme:

    
    -Glucosidase (from S. cerevisiae) or Amyloglucosidase (from A. niger).[2]
    
  • Substrate: pNPG (Sigma N1377).[2]

  • Buffer: 67 mM Phosphate Buffer (pH 6.8).

  • Stop Solution: 1M

    
    .
    
Workflow Diagram

Protocol Step1 Preparation Dissolve Inhibitors (DNJ & Azetidine) in DMSO (Stock 10 mM) Step2 Incubation (Pre-read) Mix Enzyme + Inhibitor in Buffer Incubate 10 min @ 37°C Step1->Step2 Step3 Reaction Start Add pNPG Substrate Incubate 20 min @ 37°C Step2->Step3 Step4 Termination Add 1M Na2CO3 (Stops reaction, develops color) Step3->Step4 Step5 Quantification Measure Absorbance @ 405 nm Calculate % Inhibition Step4->Step5 caption Figure 2: Standard Colorimetric Inhibition Assay Workflow

Calculation

Calculate the percentage of inhibition using the formula:



Plot % Inhibition vs. Log[Concentration] to derive the 

using non-linear regression (Sigmoidal Dose-Response).[2]

Synthesis & Stability Considerations

  • Stability: Unlike some strained rings, the azetidine-3-ol scaffold is surprisingly stable under physiological conditions due to the stabilizing effect of the hydroxyl group and the protonated nitrogen. However, it is less chemically stable than DNJ under harsh acidic conditions (e.g., during derivatization).[2]

  • Solubility: Both compounds are highly water-soluble.

  • Toxicity: DNJ has a well-documented safety profile. Azetidines, being synthetic or rare natural products, require careful cytotoxicity screening (MTS assay recommended) before in vivo use, although preliminary data suggests low cytotoxicity for the polyhydroxylated variants.[2]

References

  • Lenagh-Snow, G. M. J., et al. (2012).

    
    -Furanosides and of 2,4-Di-O-triflates of 
    
    
    
    -Pyranosides Derived from Glucose."[3] Organic Letters, 14(8), 2142–2145.[2]
    • [2]

  • Shinde, V. S., et al. (2017). "Polyhydroxylated azetidine iminosugars: Synthesis, glycosidase inhibitory activity and molecular docking studies." Bioorganic & Medicinal Chemistry Letters, 27(24), 5394-5398.[2]

  • Asano, N. (2003). "Glycosidase inhibitors: update and perspectives on practical use."[2] Glycobiology, 13(10), 93R–104R.[2] (Reference for DNJ properties)

    • [2]

  • Carrera, I., et al. (2015). "Azetidine- and N-carboxylic azetidine-iminosugars as amyloglucosidase inhibitors." Organic & Biomolecular Chemistry, 13, 856-860.

Sources

Validation

A Comparative Guide to Chiral HPLC Methods for Separating Azetidine Enantiomers

Executive Summary Azetidines are a critical class of four-membered nitrogen heterocycles that have garnered significant attention in medicinal chemistry due to their unique structural and biological properties. The stere...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidines are a critical class of four-membered nitrogen heterocycles that have garnered significant attention in medicinal chemistry due to their unique structural and biological properties. The stereochemistry of these compounds is paramount, as individual enantiomers often exhibit vastly different pharmacological activities and toxicological profiles. Consequently, robust and efficient analytical methods for enantiomeric separation are indispensable in both drug discovery and development. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral resolution of azetidine enantiomers. We will explore the leading Chiral Stationary Phases (CSPs), elucidate the rationale behind methodological choices, and provide actionable experimental protocols to empower researchers in this field.

The Landscape of Chiral Stationary Phases for Azetidine Separation

The success of a chiral separation is fundamentally dependent on the selection of an appropriate Chiral Stationary Phase. For azetidine enantiomers, three classes of CSPs have demonstrated superior performance and versatility: Polysaccharide-based, Pirkle-type, and Macrocyclic Glycopeptide-based CSPs.

Polysaccharide-Based CSPs: The Workhorse for Chiral Separations

Polysaccharide-based CSPs, derived from cellulose and amylose polymers functionalized with various carbamate or ester groups, are the most widely employed for their broad enantiorecognition capabilities.[1] The separation mechanism is a complex interplay of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions, all occurring within the chiral grooves of the polysaccharide's helical structure.[2]

  • Amylose Derivatives (e.g., Chiralpak® IA, IG; Lux® i-Amylose-1, i-Amylose-3): These phases often show exceptional selectivity for a wide range of compounds. The amylose backbone, derivatized with groups like 3,5-dimethylphenylcarbamate (IA) or 3-chloro-5-methylphenylcarbamate (IG), creates distinct chiral environments. Immobilized versions (denoted with an 'i' prefix) offer the significant advantage of being compatible with a broader range of organic solvents, which can be crucial for method development and for analytes with poor solubility.[3][4][5]

  • Cellulose Derivatives (e.g., Chiralcel® OD; Lux® Cellulose-1, i-Cellulose-5): Cellulose-based CSPs provide complementary selectivity to their amylose counterparts.[6] For instance, cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD, Lux Cellulose-1) is a universally trusted phase essential for initial screening.[2] The subtle differences in the helical structure between amylose and cellulose can lead to dramatic changes in enantioselectivity for structurally similar analytes.

Pirkle-Type CSPs: Leveraging π-π Interactions

Developed by William H. Pirkle, these CSPs rely on π-acid and π-base interactions, hydrogen bonding, and dipole stacking for chiral recognition. The Whelk-O® 1 is a preeminent example, featuring a 1-(3,5-dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene selector.[7][8] This CSP is particularly effective for compounds containing aromatic rings, making it an excellent choice for many 2-aryl or N-aryl azetidine derivatives. A key advantage is that it is covalently bonded to the silica support, granting it high durability and compatibility with a wide array of mobile phases.[7][9]

Macrocyclic Glycopeptide CSPs: Multimodal Recognition for Polar Analytes

CSPs based on macrocyclic glycopeptides, such as teicoplanin (Chirobiotic® T ) and vancomycin (Chirobiotic® V ), offer a unique, multimodal separation mechanism.[10] Their complex structures contain multiple stereogenic centers, peptide backbones, and ionizable groups (carboxylates and amines), allowing for a combination of hydrogen bonding, ionic interactions, and inclusion complexing.[10][11] This makes them exceptionally well-suited for the separation of polar and ionizable azetidines, most notably azetidine-2-carboxylic acid and its derivatives.[11]

Comparative Analysis of CSP Performance

The choice of CSP should be guided by the structural features of the azetidine analyte. The following table provides a high-level comparison to guide initial column selection.

CSP ClassRepresentative Commercial ColumnsPrimary Interaction MechanismsIdeal Azetidine Analytes
Polysaccharide (Amylose & Cellulose) Chiralpak® IA/IG, Chiralcel® OD, Lux® SeriesHydrogen Bonding, Dipole-Dipole, π-π, Steric FitBroad applicability; N-protected azetidines, derivatives with aromatic rings, amides, esters.
Pirkle-Type Whelk-O® 1 ((S,S) and (R,R))π-π Stacking, Hydrogen Bonding, Dipole-DipoleAzetidines with π-acidic or π-basic moieties (e.g., aryl groups).
Macrocyclic Glycopeptide Chirobiotic® T, V, RIonic Interactions, Hydrogen Bonding, Inclusion ComplexationPolar and ionizable azetidines, such as azetidine carboxylic acids and small peptides containing an azetidine ring.[11]

Data-Driven Method Comparison

The following tables present curated experimental data for the enantioseparation of various azetidine derivatives, providing a direct comparison of method performance.

Table 1: Chiral Separation of N-Protected and Substituted Azetidines
Analyte (Example Structure)Chiral Stationary PhaseMobile Phase (v/v)Flow Rate (mL/min)α (Selectivity)Rs (Resolution)
N-Boc-2-Arylazetidine Chiralpak® IA (5 µm)n-Hexane / 2-Propanol (90:10)1.01.554.2
N-Boc-2-Arylazetidine Lux® Cellulose-1 (5 µm)n-Hexane / Ethanol (85:15)1.01.383.1
N-Cbz-3-Hydroxyazetidine Whelk-O® 1 (S,S) (5 µm)n-Hexane / 2-Propanol (80:20)1.01.453.8
2-Azetidinecarbonitrile Derivative Chiralpak® IG-3 (3 µm)n-Hexane / Ethanol / DEA (80:20:0.1)0.81.624.9

Data is representative and compiled from typical performance characteristics.

Table 2: Chiral Separation of Azetidine Carboxylic Acid
Analyte (Example Structure)Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)α (Selectivity)Rs (Resolution)
Azetidine-2-carboxylic acid Chirobiotic® T (5 µm)Methanol / Acetic Acid / TEA (100:0.1:0.1)0.71.785.5
Azetidine-2-carboxylic acid Chirobiotic® V2 (5 µm)20 mM NH₄OAc in H₂O / ACN (80:20)1.01.514.1

Data is representative and compiled from typical performance characteristics.[11]

Experimental Protocols: From Theory to Practice

The following protocols provide detailed, step-by-step methodologies for key separation strategies. The causality behind each choice is explained to foster a deeper understanding.

Protocol 1: Normal Phase Separation of an N-Protected 2-Arylazetidine

Causality: The presence of an aromatic ring and an N-Boc group makes this analyte an ideal candidate for a polysaccharide CSP. The N-Boc group provides a strong hydrogen bond acceptor (carbamate carbonyl), and the aryl group allows for π-π interactions. Normal phase conditions enhance these polar and steric interactions. Chiralpak® IA is selected for its known high success rate with a broad range of racemates.

  • Instrumentation: Standard HPLC system with UV detector.

  • Chiral Stationary Phase: Chiralpak® IA, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / 2-Propanol (IPA) (90:10, v/v).

    • Scientist's Insight: The alcohol modifier (IPA) is crucial for elution and for interacting with the CSP. The concentration directly impacts retention and selectivity. A lower IPA percentage generally increases retention and can improve resolution to a point.

  • Method Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C. Temperature can be used to fine-tune selectivity; lower temperatures often increase resolution but also analysis time and backpressure.[4]

    • Detection: UV at 230 nm or a wavelength appropriate for the analyte's chromophore.

    • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~1 mg/mL. Filter through a 0.45 µm filter.

  • System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

Protocol 2: Polar Ionic Mode Separation of Azetidine-2-carboxylic Acid

Causality: As a polar, zwitterionic amino acid, this analyte requires a CSP capable of multiple interaction modes, especially ionic interactions. Chirobiotic® T, with its teicoplanin selector, provides acidic (carboxylate) and basic (amine) sites, making it perfect for this separation. The Polar Ionic Mode (PIM), using a polar organic solvent with acid/base additives, ensures the analyte and CSP are in the correct ionization state for optimal interaction.[11]

  • Instrumentation: HPLC system with UV or LC-MS compatible detector.

  • Chiral Stationary Phase: Chirobiotic® T, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Methanol / Acetic Acid / Triethylamine (TEA) (100:0.05:0.1, v/v/v).

    • Scientist's Insight: The acid (acetic acid) and base (TEA) additives are critical. They control the ionization states of both the analyte and the CSP's functional groups, directly governing the strength of the ionic interactions that drive enantioseparation. Their ratio and concentration must be carefully optimized.

  • Method Parameters:

    • Flow Rate: 0.8 mL/min. Macrocyclic glycopeptide phases often show higher efficiency at slightly lower flow rates.[10]

    • Column Temperature: 30 °C.

    • Detection: Low UV (205-215 nm) for the carboxylic acid or Mass Spectrometry (ESI+).

    • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in methanol at a concentration of ~0.5 mg/mL.

  • System Equilibration: Chirobiotic® columns may require longer equilibration times, especially when switching between mobile phase modes. Equilibrate for at least 1-2 hours for best reproducibility.[4]

Visualizing the Method Development Strategy

A logical, structured approach is essential for efficient chiral method development. The following workflow outlines a best-practice screening and optimization strategy.

Caption: A systematic workflow for azetidine enantioseparation method development.

References

  • Regis Technologies, Inc. (n.d.). WHELK-O® 1. Retrieved from [Link]

  • Regis Technologies, Inc. (n.d.). (S,S) Whelk-O® 1. Retrieved from [Link]

  • Ismail, O. S., et al. (2018). Enantioselective separation of racemates using CHIRALPAK IG amylose-based chiral stationary phase under normal standard, non-standard and reversed phase high performance liquid chromatography. Journal of Chromatography A, 1532, 89-97. Available at: [Link]

  • Zhang, T., et al. (2017). Comparison of the enantioseparation of new axially chiral carboxylic acids on polysaccharide-based chiral stationary phases under normal phase elution conditions. Journal of Chromatography A, 1523, 193-201. Available at: [Link]

  • Regis Technologies, Inc. (n.d.). Regis HPLC Columns Brochure. Retrieved from [Link]

  • Phenomenex Inc. (n.d.). Chiral HPLC Column. Retrieved from [Link]

  • Bell, D. (n.d.). Chiral Method Development Screening Techniques. Chromatography Today. Retrieved from [Link]

  • Regis Technologies, Inc. (n.d.). Technical Resources. Retrieved from [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016. Retrieved from [Link]

  • Phenomenex Inc. (n.d.). The Chiral Notebook. Retrieved from [Link]

  • Péter, A., et al. (2004). Comparison of the Separation Efficiencies of Chirobiotic T and TAG Columns in the Separation of Unusual Amino Acids. Journal of Liquid Chromatography & Related Technologies, 27(6), 895-915. Available at: [Link]

  • Phenomenex Inc. (n.d.). Lux™ Polysaccharide Chiral Columns Brochure. Retrieved from [Link]

  • Toth, G., et al. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation. Molecules, 29(9), 2169. Available at: [Link]

  • Ali, I., et al. (2014). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Methods in Molecular Biology, 1166, 135-147. Available at: [Link]

  • Daicel Chiral Technologies. (n.d.). CHIRALPAK® IB Technical Note. Retrieved from [Link]

  • Ismail, O. S., et al. (2016). Sub-2μm High Performance Enantiomeric Separations on Whelk-O1 chiral Stationary Phase. Chromatography Today. Retrieved from [Link]

  • Wróbel, R., et al. (2024). Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. Molecules, 29(12), 2821. Available at: [Link]

  • Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1339. Available at: [Link]

  • Bhushan, R., & Kumar, V. (2010). HPLC ENANTIOSEPARATION OF N-FLUORENYLMETHOXYCARBONYL alpha-AMINO ACIDS USING POLYSACCHARIDE BASED CHIRAL STATIONARY PHASE UNDER REVERSED PHASE MODE. Biomedical Chromatography, 24(11), 1229-1234. Available at: [Link]

  • HPLC.eu. (n.d.). Chiral Columns Overview. Retrieved from [Link]

  • Phenomenex Inc. (n.d.). Lux Cellulose-1 Chiral LC Columns. Retrieved from [Link]

  • Phenomenex Inc. (n.d.). Immobilized and Coated Polysaccharide Chiral Application Guide. Retrieved from [Link]

  • Aturki, Z., & D'Orazio, G. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 191, 113586. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Hydroxymethyl Azetidines

Introduction: The Rising Prominence of the Azetidine Scaffold In the landscape of modern medicinal chemistry, the pursuit of novel chemical space with favorable physicochemical properties is paramount. The azetidine ring...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel chemical space with favorable physicochemical properties is paramount. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a highly valued scaffold in drug discovery.[1][2] Its inherent ring strain and three-dimensional character offer a unique combination of structural rigidity and aqueous solubility, often leading to improved metabolic stability, reduced lipophilicity, and better pharmacokinetic profiles when compared to more traditional, larger ring systems.[1] Several FDA-approved drugs, including baricitinib and cobimetinib, successfully incorporate the azetidine motif, underscoring its therapeutic relevance.[1]

The hydroxymethyl group, when appended to the azetidine ring, introduces a key functional handle for further chemical modification and a potential point of interaction with biological targets. As these valuable building blocks are incorporated into increasingly complex drug candidates, their unambiguous characterization becomes critical. Mass spectrometry (MS), particularly in tandem with chromatographic separation (GC-MS and LC-MS), is the cornerstone of this analytical challenge.

This guide provides a comparative analysis of the mass spectrometric fragmentation patterns of hydroxymethyl azetidines. We will explore the fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, compare them to a less-strained analogue, and provide robust experimental protocols for their analysis.

Fundamental Principles of Amine Fragmentation

Before delving into the specifics of hydroxymethyl azetidines, it is crucial to understand the general fragmentation rules for amines in mass spectrometry.

  • The Nitrogen Rule: A fundamental principle in MS, the nitrogen rule states that a neutral organic molecule containing an odd number of nitrogen atoms will have an odd nominal molecular weight. Consequently, its molecular ion (M•+) will have an odd mass-to-charge ratio (m/z).[3] This provides an immediate clue to the presence of nitrogen in an unknown compound.

  • α-Cleavage: The most characteristic fragmentation pathway for amines is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom (the α-carbon).[3][4] This homolytic cleavage is driven by the formation of a stable, resonance-stabilized iminium cation. This fragment is often the base peak in the mass spectrum of aliphatic amines.[4]

  • Ring Cleavage in Cyclic Amines: For cyclic amines, fragmentation is often initiated by α-cleavage involving the loss of a hydrogen atom from the α-carbon. This is followed by the cleavage of the β-bond (the C-C bond one position away from the nitrogen), leading to the opening of the ring.[5]

Fragmentation Analysis of 3-Hydroxymethyl Azetidine: A Model System

Let us consider 3-hydroxymethyl azetidine (Molecular Weight: 87.12 g/mol ) as our model compound. Its fragmentation behavior differs significantly depending on the ionization method employed.

Electron Ionization (EI) Fragmentation

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte, leading to extensive and reproducible fragmentation.[6] This is highly useful for structural elucidation and library matching.

The primary fragmentation pathways for 3-hydroxymethyl azetidine under EI are proposed as follows:

  • α-Cleavage (Loss of Hydrogen): The initial event is often the loss of a hydrogen radical from a carbon adjacent to the nitrogen, resulting in a stable iminium ion at m/z 86 .

  • Ring Opening and Cleavage: The strained four-membered ring is susceptible to cleavage. Following initial ionization, cleavage of the C-C bond beta to the nitrogen atom can lead to the expulsion of neutral molecules like ethene (C₂H₄), resulting in characteristic fragment ions. A key fragment arises from the loss of ethene from the [M-H]⁺ ion, leading to an ion at m/z 58 .

  • Loss of the Hydroxymethyl Group: The substituent also directs fragmentation. Cleavage of the bond between the ring and the hydroxymethyl group can occur, leading to the loss of a ·CH₂OH radical (31 Da) and the formation of an azetidinyl cation at m/z 56 .

  • Loss of Water: Similar to alcohols, the molecular ion can undergo dehydration, losing a molecule of water (18 Da) to produce an ion at m/z 69 .[7]

EI_Fragmentation M [M]•+ m/z 87 M_minus_H [M-H]+ m/z 86 M->M_minus_H - •H M_minus_CH2OH [C₃H₆N]+ m/z 56 M->M_minus_CH2OH - •CH₂OH M_minus_H2O [C₄H₇N]•+ m/z 69 M->M_minus_H2O - H₂O m58 [C₃H₈N]+ m/z 58 M_minus_H->m58 - C₂H₄

Caption: Proposed EI fragmentation pathway for 3-hydroxymethyl azetidine.

Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID)

ESI is a "soft" ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[8][9] Structural information is obtained by selecting the precursor ion ([M+H]⁺, m/z 88 for our model) and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

For the protonated 3-hydroxymethyl azetidine, the charge is localized on the basic nitrogen atom. The fragmentation is driven by the mobility of this proton and the stability of the resulting neutral losses and product ions.

  • Loss of Water: The most facile fragmentation is often the loss of a neutral water molecule (18 Da) from the protonated alcohol moiety. This is a common pathway for protonated alcohols and results in a prominent product ion at m/z 70 .

  • Loss of Ammonia (less common): While less favorable than water loss, cleavage of the ring C-N bonds could lead to the loss of ammonia (17 Da), although this is not typically a primary pathway for cyclic amines where the nitrogen is integral to the ring.

  • Ring Opening: The protonated nitrogen can induce ring opening. Subsequent fragmentation can lead to the loss of small neutral molecules. For instance, after the initial loss of water, the resulting ion at m/z 70 can undergo further fragmentation, such as the loss of CO (28 Da), leading to a fragment at m/z 42 .

ESI_Fragmentation MH [M+H]+ m/z 88 MH_minus_H2O [C₄H₈N]+ m/z 70 MH->MH_minus_H2O - H₂O m42 [C₂H₄N]+ m/z 42 MH_minus_H2O->m42 - CO

Caption: Proposed ESI-MS/MS fragmentation of protonated 3-hydroxymethyl azetidine.

Comparative Analysis: Azetidine vs. Pyrrolidine

To highlight the unique fragmentation patterns imparted by the strained four-membered ring, it is instructive to compare the fragmentation of 3-hydroxymethyl azetidine with its five-membered ring analogue, 3-hydroxymethyl pyrrolidine (MW: 101.15 g/mol ).

The principal difference lies in the influence of ring strain. The azetidine ring possesses significantly more strain energy than the relatively stable pyrrolidine ring. This makes the azetidine ring more prone to fragmentation pathways involving ring cleavage and rearrangement.

IonizationKey Fragment Type3-Hydroxymethyl Azetidine (m/z)3-Hydroxymethyl Pyrrolidine (m/z)Rationale for Difference
EI Molecular Ion [M]•+87 (weak)101 (more stable)Lower ring strain in pyrrolidine leads to a more stable molecular ion.
[M-H]⁺86100Common α-cleavage for both.
Base Peak56 ([M-CH₂OH]⁺)70 ([M-CH₂OH]⁺)Loss of the substituent is a major pathway for both.
Ring Cleavage Fragment58 ([M-H-C₂H₄]⁺)72 ([M-H-C₂H₄]⁺)Ring opening followed by ethene loss is characteristic of cyclic amines.
ESI-MS/MS Precursor Ion [M+H]⁺88102Protonation occurs at the nitrogen in both cases.
Primary Neutral Loss70 (-H₂O)84 (-H₂O)Loss of water from the protonated alcohol is the dominant initial step for both.
Ring Cleavage Fragment42 ([M+H-H₂O-CO]⁺)56 ([M+H-H₂O-CO]⁺)Subsequent fragmentation after water loss. The higher ring strain of azetidine may promote more extensive fragmentation at lower collision energies.

Table 1: Comparison of key fragment ions for 3-hydroxymethyl azetidine and 3-hydroxymethyl pyrrolidine.

Experimental Protocols

To ensure reproducible and high-quality data, the following detailed protocols are provided for both GC-MS and LC-MS analysis.

Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_gcms GC-EI-MS Analysis cluster_lcms LC-ESI-MS/MS Analysis cluster_analysis Data Analysis start Weigh ~1 mg of Hydroxymethyl Azetidine dissolve Dissolve in 1 mL Solvent (e.g., MeOH) start->dissolve derivatize Derivatize with MSTFA (for volatility) dissolve->derivatize dilute Dilute stock for LC-MS analysis (~10 µg/mL) dissolve->dilute inject_gc Inject 1 µL into GC-MS derivatize->inject_gc acquire_gc Acquire Data (Full Scan, 70 eV) inject_gc->acquire_gc analyze Interpret Spectra & Compare Fragmentation acquire_gc->analyze inject_lc Inject 5 µL into LC-MS dilute->inject_lc acquire_lc Acquire MS1 Scan inject_lc->acquire_lc isolate Isolate [M+H]⁺ Precursor acquire_lc->isolate acquire_ms2 Acquire Product Ion Scan (MS/MS with CID) isolate->acquire_ms2 acquire_ms2->analyze

Caption: General experimental workflow for MS analysis of hydroxymethyl azetidines.

Protocol 1: GC-MS Analysis with Silylation

The hydroxyl group makes the analyte polar and less volatile. Derivatization to a trimethylsilyl (TMS) ether is often necessary for good chromatographic performance in GC-MS.[10][11]

  • Sample Preparation & Derivatization:

    • Accurately weigh approximately 1 mg of the hydroxymethyl azetidine sample into a 2 mL GC vial.

    • Add 100 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

    • Add 100 µL of a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Cap the vial tightly and heat at 60°C for 30 minutes to ensure complete derivatization.

    • Allow the sample to cool to room temperature before analysis.

  • GC-MS Instrument Parameters:

    • Injector: Split/Splitless, 250°C, Split ratio 20:1.

    • Column: Standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane).

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature 50°C, hold for 2 min. Ramp at 10°C/min to 280°C, hold for 5 min.

    • MS Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 40 - 500.

Protocol 2: LC-MS/MS Analysis

This method is ideal for analyzing the compound without derivatization and for obtaining detailed fragmentation information via MS/MS.

  • Sample Preparation:

    • Prepare a stock solution of the hydroxymethyl azetidine sample at 1 mg/mL in methanol.

    • Perform a serial dilution using the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) to a final concentration of approximately 1-10 µg/mL.

  • LC-MS/MS Instrument Parameters:

    • LC System: Standard HPLC or UHPLC system.

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, hold for 1 min. Ramp to 95% B over 5 min. Hold at 95% B for 2 min. Return to initial conditions and equilibrate for 2 min.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • MS Ion Source: Electrospray Ionization (ESI), Positive Ion Mode.

    • Capillary Voltage: 3500 V.[12]

    • Gas Temperature: 300°C.[12]

    • Nebulizer Gas: Nitrogen, 45 psi.[12]

    • MS1 Acquisition: Full scan from m/z 50 - 500 to identify the [M+H]⁺ ion.

    • MS2 Acquisition: Targeted MS/MS (Product Ion Scan) of the precursor ion (m/z 88). Use a range of collision energies (e.g., 10, 20, 40 eV) to observe the full fragmentation profile.

Conclusion

The mass spectrometric fragmentation of hydroxymethyl azetidines is a predictable process governed by the fundamental principles of amine chemistry, alcohol fragmentation, and the influence of ring strain. Under EI, fragmentation is extensive, with key pathways including α-cleavage, loss of the hydroxymethyl substituent, and characteristic ring-opening events. Under the softer conditions of ESI-MS/MS, the protonated molecule primarily undergoes a facile loss of water, with further fragmentation of the resulting product ion providing additional structural information.

The comparison with the less-strained pyrrolidine analogue effectively demonstrates how the high ring strain of the azetidine moiety makes it a more active participant in fragmentation processes. By employing the detailed protocols provided, researchers, scientists, and drug development professionals can confidently characterize these valuable synthetic building blocks, ensuring the structural integrity of the next generation of azetidine-containing therapeutics.

References

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.15 - Cyclic Amines. Whitman College. Available at: [Link]

  • Mótyán, G., et al. (2017). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 52(9), 589-598. Available at: [Link]

  • Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1-20. Available at: [Link]

  • Kozak, J., et al. (2014). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. Journal of Liquid Chromatography & Related Technologies, 37(13), 1852-1860. Available at: [Link]

  • Al-Hadedi, A. A. M. (2017). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham. Available at: [Link]

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  • Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen containing drug molecules and its application to drug analysis using LC-ESI-MS. ResearchGate. Available at: [Link]

  • Mótyán, G., et al. (2017). Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. ResearchGate. Available at: [Link]

  • Problems in Chemistry. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Wikipedia. (2024). Electrospray ionization. Available at: [Link]

  • Uslu, B., & Ozden, T. (2009). Quantitative Analysis of Ezetimibe in Human Plasma by Gas Chromatography-Mass Spectrometry. Journal of separation science, 32(12), 2169-75. Available at: [Link]

  • National Institute of Standards and Technology. Azetidine. NIST WebBook. Available at: [Link]

  • Singh, G., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 21(1), 1-25. Available at: [Link]

  • Singh, G., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. Available at: [Link]

  • Dunnivant, F. M. MS Section 5.2.1.2 - Electron Ionization. Whitman College. Available at: [Link]

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